3-Hydroxy-4-iodobenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-4-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO2/c8-6-2-1-5(4-9)3-7(6)10/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLOHISMHMTTAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379487 | |
| Record name | 3-Hydroxy-4-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135242-71-6 | |
| Record name | 3-Hydroxy-4-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-4-iodobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Hydroxy-4-iodobenzaldehyde CAS number
An In-depth Technical Guide to 3-Hydroxy-4-iodobenzaldehyde
This technical guide provides a comprehensive overview of this compound (CAS Number: 135242-71-6), a key organic compound utilized in pharmaceutical synthesis, material science, and biological research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, applications, and safety protocols.
It is important to distinguish this compound from its isomer, 4-Hydroxy-3-iodobenzaldehyde (CAS Number: 60032-63-5). While both share the same molecular formula and weight, the positions of the hydroxyl and iodo substituents on the benzene ring differ, leading to distinct chemical and physical properties. Much of the available literature pertains to the 4-hydroxy-3-iodo isomer, which is also referenced in this guide for comparative and contextual purposes.
Chemical and Physical Properties
This compound is a benzaldehyde derivative characterized by a yellow to brown crystalline powder appearance.[1] Its key quantitative properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 135242-71-6 | [1][2] |
| Molecular Formula | C₇H₅IO₂ | [1][2] |
| Molecular Weight | 248.01 g/mol | [1] |
| Appearance | Yellow to brown crystalline powder | [1] |
| Purity | ≥98% (GC) | [1] |
| Melting Point | 126-128 °C | [3][4] |
| Boiling Point | 252.3 °C at 760 mmHg | [4] |
| Density | 2.039 g/cm³ (Predicted) | [3][4] |
| Storage Conditions | Store at 0-8 °C | [1] |
Synthesis and Experimental Protocols
Experimental Protocol: Synthesis of 4-Hydroxy-3-iodobenzaldehyde
This protocol describes the synthesis of 4-Hydroxy-3-iodobenzaldehyde from 4-hydroxybenzaldehyde.
Materials:
-
4-hydroxybenzaldehyde
-
N-iodosuccinimide (NIS)
-
Acetic acid
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 4-hydroxybenzaldehyde (2.0 g, 16.39 mmol) is prepared in acetic acid (30 mL).[6]
-
N-iodosuccinimide (4.5 g, 19.67 mmol) is added to the stirred solution.[6]
-
The reaction mixture is stirred at room temperature for 16 hours.[6]
-
After 16 hours, the mixture is filtered. The filtrate is then poured into water (100 mL), and ethyl acetate (50 mL) is added.[6]
-
The aqueous phase is separated and extracted three times with ethyl acetate (3 x 50 mL).[6]
-
The organic phases are combined, washed twice with water (2 x 20 mL), and then dried over anhydrous sodium sulfate.[6]
-
The solution is filtered, and the solvent is concentrated in vacuo to yield the final product.[6]
Applications in Research and Drug Development
This compound is a versatile intermediate compound with applications spanning several scientific fields. Its functional groups—hydroxyl, iodo, and aldehyde—impart high reactivity, making it a valuable building block for complex molecules.[1]
-
Pharmaceutical Synthesis : It serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.[1] Its structure allows for the introduction of diverse substituents, facilitating the creation of novel compounds with potential therapeutic properties.[1]
-
Material Science : The compound is used in developing advanced materials with specific properties for coatings and polymers.[1]
-
Organic Electronics : Due to its electronic properties, it is utilized in the development of organic electronic materials like organic light-emitting diodes (OLEDs).[1]
-
Biological Studies : Researchers use this chemical to investigate enzyme activity and cellular processes, which helps in understanding metabolic pathways.[1]
-
Analytical Chemistry : It is employed in analytical methods to enhance the sensitivity and accuracy of assays for detecting and quantifying specific biomolecules.[1]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.
| Hazard Type | GHS Hazard Statement | GHS Precautionary Statement Codes |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P317, P362+P364 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P317 |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | - |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | - |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P319, P403+P233, P405 |
Sources:[2]
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory when working with this compound. It should be handled in a well-ventilated area or a fume hood.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H5IO2 | CID 2775270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 3-HYDROXY-4-IODOBENZALDEHYDE135242-71-6,Purity98%_CM Fine Chemicals [molbase.com]
- 5. This compound CAS#: 135242-71-6 [amp.chemicalbook.com]
- 6. 3-Iodo-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to 3-Hydroxy-4-iodobenzaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Hydroxy-4-iodobenzaldehyde, a key organic compound with significant applications in pharmaceutical synthesis, materials science, and biological research. This document details its chemical properties, provides an illustrative synthesis protocol, and explores its diverse applications.
Physicochemical and Structural Data
This compound, also known as 5-formyl-2-iodophenol, is an aromatic aldehyde derivative.[1] Its structure, featuring hydroxyl, iodo, and formyl functional groups, imparts a unique reactivity profile that makes it a valuable intermediate in the synthesis of more complex molecules.[2][3]
Below is a summary of its key quantitative and qualitative properties.
| Property | Value | Reference |
| Molecular Weight | 248.02 g/mol | [1][4] |
| Molecular Formula | C₇H₅IO₂ | [1][2][4] |
| CAS Number | 135242-71-6 | [1][2][4] |
| Appearance | Yellow to brown crystalline powder | [2] |
| Purity | ≥ 98% (GC) | [2] |
| Storage Conditions | Store at 0-8 °C | [2] |
| Synonyms | 5-Formyl-2-iodophenol | [1] |
Synthesis and Reactivity
The synthesis of substituted iodobenzaldehydes typically involves the electrophilic aromatic substitution of a corresponding hydroxybenzaldehyde. The iodine atom can be introduced onto the aromatic ring using an iodinating agent. The compound's reactivity is characterized by its functional groups, which allow for a variety of chemical transformations, making it a versatile building block in organic synthesis.[2][3]
Key Applications in Research and Development
The unique structural characteristics of this compound make it a valuable intermediate in several high-tech and research-oriented fields.
-
Pharmaceutical Synthesis : This compound is a crucial intermediate in the creation of various pharmaceutical agents.[2] It is particularly noted for its role in developing novel therapeutics targeting cancer and inflammatory diseases.[2]
-
Materials Science : In the field of materials science, it is utilized in the development of dyes and pigments.[2][3] The presence of the iodine substituent enhances reactivity and can impart specific color properties.[2][3]
-
Organic Electronics : Its electronic properties make it a suitable component for developing organic electronic materials, including organic light-emitting diodes (OLEDs).[2]
-
Biological Research : Researchers use this compound to investigate enzyme activities and other cellular processes, which helps in understanding metabolic pathways.[2]
-
Analytical Chemistry : The compound is also employed in the development of analytical methods for the detection and quantification of specific biomolecules.[2]
Experimental Protocol: Synthesis of a Hydroxy-Iodobenzaldehyde Isomer
While a specific, detailed protocol for the synthesis of this compound was not available in the cited literature, the following procedure for the synthesis of its isomer, 4-hydroxy-3-iodobenzaldehyde, illustrates a common and effective method for the iodination of a hydroxybenzaldehyde precursor. This method can be adapted by researchers for the synthesis of related compounds.
Reaction: Iodination of 4-hydroxybenzaldehyde using N-iodosuccinimide (NIS).[5]
Materials:
-
4-hydroxybenzaldehyde
-
N-iodosuccinimide (NIS)
-
Acetic acid
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-hydroxybenzaldehyde (e.g., 2.0 g, 16.39 mmol) in acetic acid (30 mL) with stirring.[5]
-
Add N-iodosuccinimide (4.5 g, 19.67 mmol) to the solution.[5]
-
Stir the reaction mixture at room temperature for 16 hours.[5]
-
Filter the mixture. Pour the filtrate into a separation funnel containing water (100 mL) and ethyl acetate (50 mL).[5]
-
Separate the aqueous phase and extract it three times with ethyl acetate (3 x 50 mL).[5]
-
Combine all the organic phases and wash them twice with water (2 x 20 mL).[5]
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[5]
This general procedure resulted in a 50% yield of 4-hydroxy-3-iodobenzaldehyde as a white solid.[5]
Caption: Synthesis workflow for a hydroxy-iodobenzaldehyde isomer.
References
An In-depth Technical Guide to the Synthesis of 3-Hydroxy-4-iodobenzaldehyde
An important clarification regarding the synthetic route: The direct synthesis of 3-hydroxy-4-iodobenzaldehyde from p-hydroxybenzaldehyde is a complex transformation that is not well-documented in scientific literature. A more chemically feasible and reported approach involves the iodination of 3-hydroxybenzaldehyde. This guide will provide a detailed protocol for this more direct and efficient synthesis.
This technical guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the synthesis of this compound.
Chemical Structures
Starting Material: 3-Hydroxybenzaldehyde Product: this compound
Reaction Pathway
The synthesis of this compound from 3-hydroxybenzaldehyde is achieved through electrophilic aromatic substitution, specifically iodination. The hydroxyl group at the meta position directs the incoming iodine electrophile to the ortho and para positions. The primary product of this reaction is the desired this compound.
Experimental Protocol
The following experimental protocol is adapted from a peer-reviewed scientific article and outlines the iodination of 3-hydroxybenzaldehyde.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Hydroxybenzaldehyde | 122.12 | 1.60 g | 13.18 mmol |
| Iodine (I₂) | 253.81 | 3.72 g | 14.65 mmol |
| Potassium Iodide (KI) | 166.00 | - | - |
| Ammonium Hydroxide (NH₄OH) | 35.04 | 15 mL (33% aq. sol.) | - |
| Hydrochloric Acid (HCl) | 36.46 | - | - |
| Diethyl Ether (Et₂O) | 74.12 | - | - |
Procedure
-
In a 100 mL round-bottomed flask, dissolve 1.60 g (13.18 mmol) of 3-hydroxybenzaldehyde in 15 mL of 33% aqueous ammonium hydroxide.
-
In a separate flask, prepare a solution of 3.72 g (14.65 mmol) of iodine in 25 mL of a 30% (w/v) aqueous solution of potassium iodide.
-
Add the iodine solution dropwise to the 3-hydroxybenzaldehyde solution with stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2 hours.
-
After 2 hours, cool the reaction mixture in an ice bath.
-
Acidify the cooled mixture with concentrated hydrochloric acid, which will result in the formation of a yellow gum.
-
Extract the gum with diethyl ether.
-
Extract the remaining aqueous layer three more times with 10 mL portions of diethyl ether.
-
Combine all the organic extracts.
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel.
Visualizing the Synthesis
Reaction Scheme
The following diagram illustrates the chemical transformation from 3-hydroxybenzaldehyde to this compound.
Solubility of 3-Hydroxy-4-iodobenzaldehyde in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Hydroxy-4-iodobenzaldehyde, a key intermediate in pharmaceutical synthesis and materials science. Understanding its solubility in various organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide offers a detailed experimental protocol for its determination, qualitative solubility predictions, and a structured framework for data presentation.
Core Concepts in Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds are more soluble in nonpolar solvents. This compound possesses both polar (hydroxyl and aldehyde groups) and nonpolar (iodinated benzene ring) characteristics, leading to a nuanced solubility profile across a range of organic solvents.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Analysis |
| Methanol | HPLC/UV-Vis | |||
| Ethanol | HPLC/UV-Vis | |||
| Acetone | HPLC/UV-Vis | |||
| Dimethyl Sulfoxide (DMSO) | HPLC/UV-Vis | |||
| Ethyl Acetate | HPLC/UV-Vis | |||
| Dichloromethane | HPLC/UV-Vis | |||
| Toluene | HPLC/UV-Vis | |||
| N,N-Dimethylformamide (DMF) | HPLC/UV-Vis | |||
| Acetonitrile | HPLC/UV-Vis |
Researchers are encouraged to populate this table with their own experimental findings.
Qualitative Solubility Profile
Based on the structural features of this compound and the general solubility of similar aromatic aldehydes, a qualitative solubility profile can be predicted.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group can participate in hydrogen bonding with the solvent. |
| Polar Aprotic | Acetone, DMSO, DMF, Ethyl Acetate | High | The polar carbonyl and hydroxyl groups interact favorably with the polar aprotic solvent. |
| Nonpolar Aromatic | Toluene | Moderate to Low | The aromatic ring of the solute can interact with the aromatic solvent, but the polar functional groups may limit solubility. |
| Halogenated | Dichloromethane | Moderate | The molecule has some nonpolar character, allowing for dissolution in moderately polar solvents. |
| Aqueous | Water | Low | The presence of the large, nonpolar iodinated benzene ring significantly reduces solubility in water, despite the presence of polar functional groups. |
Experimental Protocol: Determination of Thermodynamic Solubility
The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound in an organic solvent of choice, utilizing the widely accepted shake-flask method followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound (high purity)
-
Selected organic solvents (HPLC grade)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
2. Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a scintillation vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately pipette a known volume of the desired organic solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Shake the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic visual inspection to ensure the continued presence of excess solid. For some systems, 48 to 72 hours may be necessary.
3. Sample Preparation for Analysis:
-
After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.
-
Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.
4. HPLC Analysis:
-
Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the diluted sample solution and record the peak area.
-
Calculate the concentration of this compound in the diluted sample using the calibration curve.
5. Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., g/L or mol/L).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Concluding Remarks
The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. While quantitative data remains to be extensively published, the provided experimental protocol offers a robust method for its determination. The qualitative predictions and the structured data presentation table in this guide serve as valuable resources for scientists and researchers working with this versatile compound. Accurate solubility data will undoubtedly facilitate the advancement of its applications in the pharmaceutical and chemical industries.
3-Hydroxy-4-iodobenzaldehyde IUPAC name and synonyms
An In-depth Technical Guide to 3-Hydroxy-4-iodobenzaldehyde and its Isomer
This technical guide provides a comprehensive overview of this compound, including its chemical identity, properties, synthesis, and applications. It is intended for researchers, scientists, and professionals in drug development and materials science. This guide also addresses its common isomer, 4-Hydroxy-3-iodobenzaldehyde, to prevent potential confusion.
Chemical Identity and Synonyms
The nomenclature of substituted benzaldehydes can be ambiguous. It is crucial to distinguish between the two isomers: this compound and 4-Hydroxy-3-iodobenzaldehyde.
1.1. This compound
The IUPAC name for this compound is this compound[1]. It is a benzaldehyde derivative where the hydroxyl and iodo functional groups are located at the 3rd and 4th positions of the benzene ring, respectively, relative to the aldehyde group.
Synonyms for this compound include:
1.2. 4-Hydroxy-3-iodobenzaldehyde
The IUPAC name for this isomer is 4-hydroxy-3-iodobenzaldehyde[3]. In this configuration, the hydroxyl group is at the 4th position and the iodo group is at the 3rd position.
Synonyms for 4-Hydroxy-3-iodobenzaldehyde include:
Physicochemical Properties
The following tables summarize the key physicochemical properties and identifiers for both isomers.
Table 1: Chemical Identifiers
| Identifier | This compound | 4-Hydroxy-3-iodobenzaldehyde |
| CAS Number | 135242-71-6[1][2][5] | 60032-63-5[3][4] |
| PubChem CID | 2775270[1][5] | 968881[3] |
| Molecular Formula | C₇H₅IO₂[1][2][5] | C₇H₅IO₂[3][4] |
| Molecular Weight | 248.02 g/mol [1][2] | 248.02 g/mol [3][4] |
| MDL Number | MFCD00114697[5][6] | MFCD00016983 |
Table 2: Physical and Chemical Properties
| Property | This compound | 4-Hydroxy-3-iodobenzaldehyde |
| Appearance | Yellow to brown crystalline powder[5][7] | Not specified |
| Melting Point | Not specified | 113 °C |
| Boiling Point | Not specified | 257.8 °C |
| InChIKey | IHLOHISMHMTTAA-UHFFFAOYSA-N[1] | KNQVIRRXVOTGGT-UHFFFAOYSA-N[3] |
| SMILES | C1=CC(=C(C=C1C=O)I)O | C1=CC(=C(C=C1C=O)I)O[3] |
Applications and Biological Significance
This compound and its isomer are versatile organic compounds that serve as important intermediates in various fields.
This compound is utilized in:
-
Pharmaceutical Synthesis : It is a key intermediate in the creation of various pharmaceutical agents, particularly those aimed at treating cancer and inflammatory diseases.[5]
-
Dye and Pigment Production : The iodine substituent enhances its reactivity and imparts distinct color properties, making it valuable in the textile and coatings industries.[5][7]
-
Organic Electronics : It finds use in developing organic electronic materials like organic light-emitting diodes (OLEDs) due to its unique electronic characteristics.[5]
-
Analytical Chemistry : The compound is employed in methods for detecting and quantifying specific biomolecules.[5]
-
Agrochemicals : It serves as an intermediate in the synthesis of herbicides and plant growth regulators.[8]
4-Hydroxy-3-iodobenzaldehyde has been shown to possess biological activities, including the production of hypoiodous acid. It may also play a role in inhibiting the synthesis of the antitumor drug daunorubicin, as suggested by molecular modeling studies indicating its binding to ATP synthase.
Experimental Protocols: Synthesis
Detailed methodologies for the synthesis of 4-Hydroxy-3-iodobenzaldehyde are provided below.
4.1. Synthesis of 4-Hydroxy-3-iodobenzaldehyde from 4-Hydroxybenzaldehyde
This protocol describes the direct iodination of 4-hydroxybenzaldehyde.
-
Materials :
-
4-hydroxybenzaldehyde (2.0 g, 16.39 mmol)
-
N-iodosuccinimide (4.5 g, 19.67 mmol)
-
Acetic acid (30 mL)
-
Water (100 mL)
-
Ethyl acetate (50 mL)
-
Anhydrous sodium sulfate
-
-
Procedure :
-
To a stirred solution of 4-hydroxybenzaldehyde in acetic acid, add N-iodosuccinimide.[9]
-
Stir the reaction mixture at room temperature for 16 hours.[9]
-
Filter the mixture.
-
Pour the filtrate into water and add ethyl acetate.[9]
-
Separate the aqueous phase and extract it three times with ethyl acetate.[9]
-
Combine the organic phases, wash twice with water, and dry over anhydrous sodium sulfate.[9]
-
Filter and concentrate the solution in vacuo to yield the product as a white solid (yield: 50%).[9]
-
4.2. Synthesis of 4-Hydroxy-3-iodobenzaldehyde from 3-Iodo-4-methoxybenzaldehyde
This method involves the demethylation of a methoxy-substituted precursor.
-
Materials :
-
3-iodo-4-methoxybenzaldehyde (approx. 1 g)
-
Anhydrous dichloromethane (100 mL)
-
Boron tribromide (0.405 mL)
-
Water (approx. 40 mL)
-
Ethyl acetate (100 mL portions)
-
Brine (100 mL)
-
Anhydrous magnesium sulfate
-
-
Procedure :
-
Add 3-iodo-4-methoxybenzaldehyde to anhydrous dichloromethane and stir at 0°C.[9]
-
Add boron tribromide dropwise to the solution.[9]
-
Allow the solution to warm to room temperature over 24 hours.[9]
-
Quench the reaction by adding water.[9]
-
Separate the organic and aqueous layers.[9]
-
Extract the aqueous layer twice with ethyl acetate.[9]
-
Combine all organic layers, wash with water and then with brine.[9]
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum to obtain the purified product (yield: approx. 46%).[9]
-
Visualizations
The following diagrams illustrate the synthesis workflow and the logical relationships of the applications of these compounds.
Caption: Workflow for the synthesis of 4-Hydroxy-3-iodobenzaldehyde.
Caption: Applications of this compound.
References
- 1. This compound | C7H5IO2 | CID 2775270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 4-Hydroxy-3-iodobenzaldehyde | C7H5IO2 | CID 968881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound [oakwoodchemical.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound CAS#: 135242-71-6 [amp.chemicalbook.com]
- 9. 3-Iodo-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Analysis of 3-Hydroxy-4-iodobenzaldehyde: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxy-4-iodobenzaldehyde (CAS: 135242-71-6). Due to the limited availability of experimental spectroscopic data for this compound, this document also includes detailed data for its close structural isomer, 4-Hydroxy-3-iodobenzaldehyde (CAS: 60032-63-5). The structural similarity between these isomers makes the data for the latter compound highly valuable for analytical and research purposes.
Compound Identification and Properties
This compound is an aromatic aldehyde containing both a hydroxyl and an iodine substituent on the benzene ring.
| Property | Value |
| Chemical Formula | C₇H₅IO₂ |
| Molecular Weight | 248.02 g/mol [1][2] |
| Appearance | Yellow to brown crystalline powder |
| CAS Number | 135242-71-6[1][2] |
| IUPAC Name | This compound[1] |
4-Hydroxy-3-iodobenzaldehyde is a structural isomer with the positions of the hydroxyl and iodo groups swapped.
| Property | Value |
| Chemical Formula | C₇H₅IO₂ |
| Molecular Weight | 248.02 g/mol [3][4][5] |
| Appearance | White to Pale Beige Solid |
| CAS Number | 60032-63-5[3][4][5] |
| IUPAC Name | 4-hydroxy-3-iodobenzaldehyde[3] |
| Melting Point | 113 °C[4] |
| Boiling Point | 257.8 °C[4] |
Spectroscopic Data (4-Hydroxy-3-iodobenzaldehyde)
The following sections present the available spectroscopic data for the isomer, 4-Hydroxy-3-iodobenzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| 9.81 | s | 1H | Aldehyde (-CHO) | - |
| 8.22 | s | 1H | Aromatic (H-2) | - |
| 7.80 | d | 1H | Aromatic (H-6) | 6.8 |
| 7.12 | d | 1H | Aromatic (H-5) | 8.3 |
| 5.84 | s | 1H | Hydroxyl (-OH) | - |
Solvent: CDCl₃, Frequency: 400 MHz
Infrared (IR) Spectroscopy
Vapor phase IR spectral data is available for 4-Hydroxy-3-iodobenzaldehyde. Key absorption bands are expected for the hydroxyl (O-H stretch), aldehyde (C=O stretch), aromatic (C=C and C-H stretches), and carbon-iodine (C-I stretch) functional groups.
Mass Spectrometry (MS)
GC-MS Data
| m/z | Interpretation |
| 248 | Molecular Ion [M]⁺ |
Note: The provided data is based on GC-MS analysis.[3]
MALDI-MS Data
| m/z | Interpretation |
| 248.238 | [M+H]⁺ |
Note: This data was obtained from a synthesis procedure for 4-hydroxy-3-iodobenzaldehyde.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of spectroscopic data. The following are generalized procedures for obtaining the types of spectra presented.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Weigh approximately 5-20 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters for ¹H or ¹³C NMR, including the number of scans, pulse width, and relaxation delay.
-
Acquire the free induction decay (FID) signal.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy (Solid Sample)
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly with the sample.
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of a blank KBr pellet or of the empty sample compartment.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane). The concentration should be in the range of 10-100 µg/mL.
-
Filter the solution to remove any particulates.
-
Transfer the solution to a GC autosampler vial.
-
-
Instrument Setup:
-
Install an appropriate GC column (e.g., a nonpolar or medium-polarity column) in the GC oven.
-
Set the GC oven temperature program, injector temperature, and carrier gas flow rate (typically helium).
-
Set the MS parameters, including the ionization mode (typically electron ionization - EI), mass range, and scan speed.
-
-
Data Acquisition:
-
Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.
-
The sample is vaporized and separated based on its components' boiling points and interactions with the column stationary phase.
-
As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized, fragmented, and detected.
-
-
Data Analysis:
-
Analyze the resulting total ion chromatogram (TIC) to identify the retention time of the compound.
-
Examine the mass spectrum corresponding to the chromatographic peak to determine the molecular weight and fragmentation pattern of the analyte.
-
Workflow Diagram
The following diagram illustrates the logical workflow for the spectroscopic analysis of a solid organic compound like this compound.
Caption: Spectroscopic analysis workflow.
References
- 1. sites.bu.edu [sites.bu.edu]
- 2. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
An In-depth Technical Guide to 3-Hydroxy-4-iodobenzaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Hydroxy-4-iodobenzaldehyde, a versatile organic compound with significant applications in medicinal chemistry, materials science, and chemical synthesis. This document details the known synthetic routes, physicochemical properties, and key applications of this compound, with a focus on providing practical information for researchers and professionals in related fields. While the precise historical details of its initial discovery are not extensively documented in readily available literature, this guide consolidates current scientific knowledge to serve as a valuable technical resource.
Introduction
This compound is an aromatic aldehyde characterized by the presence of hydroxyl, iodo, and formyl functional groups on a benzene ring. This unique substitution pattern imparts specific reactivity and properties that make it a valuable intermediate in the synthesis of a wide range of more complex molecules. Its applications span from the development of novel pharmaceutical agents to the creation of advanced materials such as organic electronics and specialized dyes.[1][2] This guide will explore the key aspects of this compound, providing a foundational understanding for its use in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | 5-Formyl-2-iodophenol, 4-Iodo-3-hydroxybenzaldehyde | [3][4] |
| CAS Number | 135242-71-6 | [3][4] |
| Molecular Formula | C₇H₅IO₂ | [3][4] |
| Molecular Weight | 248.02 g/mol | [3] |
| Appearance | Yellow to brown crystalline powder | |
| Melting Point | 126-128 °C | |
| Boiling Point | 252.2 ± 25.0 °C (Predicted) | |
| Density | 2.039 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. | |
| InChI | InChI=1S/C7H5IO2/c8-6-2-1-5(4-9)3-7(6)10/h1-4,10H | [3] |
| InChIKey | IHLOHISMHMTTAA-UHFFFAOYSA-N | [3] |
| SMILES | C1=CC(=C(C=C1C=O)O)I | [3] |
Synthesis of this compound
Two primary synthetic routes for the preparation of this compound are well-documented in the scientific literature. These methods offer different starting materials and reaction conditions, providing flexibility for laboratory-scale synthesis.
Synthesis from 4-Hydroxybenzaldehyde
This method involves the direct iodination of 4-hydroxybenzaldehyde. The hydroxyl group activates the aromatic ring, directing the electrophilic substitution of iodine to the ortho position.
Caption: Workflow for the synthesis of this compound from 4-Hydroxybenzaldehyde.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzaldehyde (1.0 eq) in glacial acetic acid.
-
Addition of Reagent: To the stirred solution, add N-iodosuccinimide (NIS) (1.2 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for approximately 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture. The filtrate is then poured into water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.[5]
-
Purification: The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Synthesis from 3-Iodo-4-methoxybenzaldehyde
This two-step synthesis involves the demethylation of 3-iodo-4-methoxybenzaldehyde to yield the desired product. This route is particularly useful when the starting material is more readily available than 4-hydroxybenzaldehyde.
Caption: Workflow for the synthesis of this compound from 3-Iodo-4-methoxybenzaldehyde.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-iodo-4-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add a solution of boron tribromide (BBr₃) (1.0 M in DCM, 1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.[5]
Spectral Data
Characterization of this compound is typically performed using standard spectroscopic techniques.
Table 2: Spectral Data of this compound
| Technique | Data | Reference(s) |
| ¹H NMR | (400 MHz, CDCl₃) δ 9.81 (s, 1H), 8.22 (s, 1H), 7.80 (d, J=6.8 Hz, 1H), 7.12 (d, J=8.3 Hz, 1H), 5.84 (s, 1H). | [5] |
| Mass Spectrometry (MALDI MS) | (M+H⁺) m/z 248.238 | [5] |
| Mass Spectrometry (LCMS, ES-) | m/z 247.1 ([M-H]⁻) | [5] |
Applications
This compound is a key building block in several areas of chemical science due to its versatile reactivity.
-
Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including those with potential anticancer and anti-inflammatory activities.[1] The presence of the iodine atom allows for further functionalization through cross-coupling reactions, enabling the construction of complex molecular architectures.
-
Organic Electronics: The unique electronic properties conferred by the combination of functional groups make it a useful precursor in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).[1]
-
Dye and Pigment Industry: The iodinated phenolic structure contributes to the synthesis of specialized dyes and pigments. The iodine substituent can influence the chromatic properties of the final dye molecule.[2]
-
Material Science: It is utilized in the creation of advanced materials, including polymers and coatings, where its structure can be tailored to achieve desired properties.[2]
-
Biological Studies: The compound is employed in biological research to investigate enzyme activities and cellular processes, offering insights into various metabolic pathways.[2]
Conclusion
This compound is a valuable and versatile chemical intermediate with established synthetic routes and a growing number of applications. This guide has provided a detailed overview of its synthesis, physicochemical properties, and key uses in various scientific and industrial fields. The experimental protocols and data presented herein are intended to support researchers and professionals in their work with this important compound. Further research into its applications, particularly in drug discovery and materials science, is likely to uncover new and valuable uses for this versatile molecule.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 3-Hydroxy-4-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-4-iodobenzaldehyde is a versatile aromatic building block increasingly utilized in the synthesis of complex pharmaceutical intermediates. Its strategic substitution pattern, featuring a reactive aldehyde, a nucleophilic hydroxyl group, and an iodine atom amenable to cross-coupling reactions, makes it a valuable precursor for a diverse range of molecular scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in the preparation of pharmaceutical intermediates, with a focus on biaryl compounds and diaryl ethers, which are prevalent motifs in many therapeutic agents, including those for oncology and inflammatory diseases.[1]
Synthesis of this compound
The selective synthesis of this compound can be achieved via the direct iodination of 3-hydroxybenzaldehyde. Careful control of the reaction conditions is crucial to favor the formation of the desired isomer.
Protocol 1: Iodination of 3-Hydroxybenzaldehyde
This protocol is adapted from the method described by Blasco et al.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
3-Hydroxybenzaldehyde
-
Iodine (I₂)
-
Potassium iodide (KI)
-
33% Aqueous ammonium hydroxide (NH₄OH)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask, dissolve 3-hydroxybenzaldehyde (1.0 eq) in 33% aqueous NH₄OH.
-
In a separate flask, prepare a solution of iodine (1.1 eq) and potassium iodide in water.
-
Add the iodine solution dropwise to the 3-hydroxybenzaldehyde solution with stirring at room temperature.
-
Continue stirring for 2 hours.
-
Cool the reaction mixture in an ice bath and acidify with concentrated HCl until a yellow precipitate forms.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Quantitative Data:
| Starting Material | Reagents | Reaction Time | Product | Yield |
| 3-Hydroxybenzaldehyde | I₂, KI, NH₄OH, HCl | 2 hours | This compound | ~50-60% |
Application in the Synthesis of Pharmaceutical Intermediates
This compound is a key starting material for the synthesis of biaryl and diaryl ether-containing compounds, many of which exhibit potent biological activity. Two of the most powerful transformations utilizing this intermediate are the Suzuki-Miyaura cross-coupling and etherification reactions.
Application Example: Synthesis of Combretastatin Analogs
Combretastatins are a class of potent anti-cancer agents that inhibit tubulin polymerization.[2] The synthesis of combretastatin analogs often involves the coupling of two substituted aromatic rings. This compound can serve as a precursor to one of these rings.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
This generalized protocol is based on established methods for the Suzuki-Miyaura coupling of aryl iodides and can be adapted for this compound.[3]
Logical Workflow:
Figure 2: Suzuki-Miyaura Coupling Workflow.
Materials:
-
This compound
-
Arylboronic acid (e.g., 3,4,5-trimethoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water (for biphasic systems)
Procedure:
-
To a Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.01-0.05 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed anhydrous solvent. If using a biphasic system, add degassed water.
-
Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
If a biphasic system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Analogous Suzuki-Miyaura Couplings:
| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Iodobenzaldehyde | Phenylboronic acid | Cu-AIA-PC-Pd (1 mol%) | K₂CO₃ | Ethanol | RT | ~95%[4] |
| Aryl Iodide | Arylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90% |
Note: Yields are highly dependent on the specific substrates, catalyst, and reaction conditions.
Protocol 3: Etherification for Diaryl Ether Synthesis
This protocol provides a general method for the etherification of the hydroxyl group of this compound.
Reaction Scheme:
Figure 3: Etherification of this compound.
Materials:
-
This compound
-
Alkyl or benzyl halide (e.g., benzyl bromide)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF, acetone, or acetonitrile)
Procedure:
-
To a solution of this compound (1.0 eq) in the anhydrous solvent, add the base (1.5-2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl or benzyl halide (1.1-1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for a Similar Etherification:
| Phenol | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 4-Hydroxybenzaldehyde | Phenacyl bromide | Triethylamine | Methanol | RT | 7 | 4-Phenacyloxy benzaldehyde | 60[5] |
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of pharmaceutical compounds. The protocols provided herein for its synthesis and subsequent elaboration through Suzuki-Miyaura coupling and etherification reactions offer robust starting points for the development of novel therapeutic agents. The ability to introduce molecular diversity at two distinct positions of the benzaldehyde core makes this compound a powerful tool in modern drug discovery and development.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors | MDPI [mdpi.com]
- 4. omicsonline.org [omicsonline.org]
- 5. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Application of 3-Hydroxy-4-iodobenzaldehyde in Dye and Pigment Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This document provides detailed application notes and experimental protocols for the utilization of 3-Hydroxy-4-iodobenzaldehyde as a versatile precursor in the synthesis of dyes and pigments. While direct literature on the use of this specific molecule in dye synthesis is limited, its functional groups—a reactive phenolic hydroxyl, a formyl group for condensation reactions, and an iodo-substituent—offer significant potential for the creation of novel chromophores. This guide outlines hypothetical yet scientifically plausible methodologies for the synthesis of azo dyes and Schiff base pigments derived from this compound. The protocols are based on established chemical principles and are intended to serve as a foundational resource for researchers exploring new dye and pigment structures. All quantitative data presented is illustrative and intended for comparative purposes.
Introduction
This compound is a substituted aromatic aldehyde with the molecular formula C₇H₅IO₂. Its structure incorporates three key functional groups that make it an attractive starting material for the synthesis of a variety of organic molecules, including dyes and pigments:
-
Phenolic Hydroxyl Group (-OH): This group is an activating ortho-, para-director in electrophilic aromatic substitution reactions. In the context of dye synthesis, it can act as a coupling site for diazonium salts to form azo dyes. Its acidity also allows for the formation of phenoxides, which are even more reactive coupling partners.
-
Aldehyde Group (-CHO): The formyl group is susceptible to nucleophilic attack and readily undergoes condensation reactions with primary amines to form Schiff bases (imines), which are often colored compounds and can be used as pigments.
-
Iodo Group (-I): The iodine atom is a heavy halogen that can influence the photophysical properties of the resulting dye or pigment through the heavy-atom effect, potentially promoting intersystem crossing and influencing fluorescence or phosphorescence. It also offers a site for further functionalization through cross-coupling reactions.
This document will explore two primary applications of this compound in dye and pigment synthesis: as a coupling component for azo dyes and as a precursor for Schiff base pigments.
Synthesis of Azo Dyes from this compound
Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-). They are synthesized via a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component. In this application, this compound serves as the coupling component.
General Reaction Scheme
The synthesis of an azo dye using this compound involves the reaction of a diazonium salt with the phenolic ring. The hydroxyl group strongly activates the ring, directing the coupling to the position ortho to the hydroxyl group and para to the aldehyde.
Caption: General workflow for the synthesis of an azo dye.
Experimental Protocol: Synthesis of a Hypothetical Azo Dye
This protocol describes the synthesis of an illustrative azo dye from 4-nitroaniline and this compound.
Materials:
-
4-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Urea
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ice
-
Ethanol
-
Distilled Water
Procedure:
Part A: Diazotization of 4-Nitroaniline
-
In a 250 mL beaker, dissolve 1.38 g (0.01 mol) of 4-nitroaniline in 20 mL of a 2 M hydrochloric acid solution by gentle warming.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 10 mL of distilled water and cool the solution to 0-5 °C.
-
Slowly add the cold sodium nitrite solution to the 4-nitroaniline solution, keeping the temperature below 5 °C. Stir the mixture for 15 minutes.
-
Add a small amount of urea to destroy any excess nitrous acid. The resulting solution contains the diazonium salt.
Part B: Azo Coupling
-
In a 500 mL beaker, dissolve 2.48 g (0.01 mol) of this compound in 50 mL of a 1 M sodium hydroxide solution and cool to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the solution of this compound with vigorous stirring, maintaining the temperature below 5 °C.
-
A colored precipitate should form immediately. Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.
-
Filter the crude dye using a Buchner funnel and wash with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from an appropriate solvent such as ethanol to obtain the purified azo dye.
-
Dry the purified dye in a vacuum oven at 60 °C.
Hypothetical Quantitative Data
The following table presents hypothetical data for a series of azo dyes synthesized from different aromatic amines and this compound. This data is for illustrative purposes to demonstrate how results could be presented.
| Aromatic Amine | Resulting Dye Color | Yield (%) | Melting Point (°C) | λmax (nm) in EtOH | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| Aniline | Orange-Red | 85 | 210-212 | 480 | 25,000 |
| 4-Nitroaniline | Deep Red | 92 | 245-247 | 520 | 35,000 |
| 4-Methoxyaniline | Yellow-Orange | 88 | 198-200 | 450 | 28,000 |
| Anthranilic Acid | Reddish-Brown | 82 | 230-232 | 495 | 30,000 |
Synthesis of Schiff Base Pigments from this compound
Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group but not hydrogen. They are commonly formed by the condensation of a primary amine and an aldehyde or ketone. Many Schiff bases are colored and find applications as pigments due to their stability.
General Reaction Scheme
The aldehyde group of this compound reacts with a primary aromatic amine in the presence of an acid catalyst to form the corresponding Schiff base (imine).
Caption: General workflow for the synthesis of a Schiff base pigment.
Experimental Protocol: Synthesis of a Hypothetical Schiff Base Pigment
This protocol describes the synthesis of an illustrative Schiff base pigment from this compound and p-phenylenediamine.
Materials:
-
This compound
-
p-Phenylenediamine
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4.96 g (0.02 mol) of this compound in 100 mL of absolute ethanol.
-
To this solution, add a solution of 1.08 g (0.01 mol) of p-phenylenediamine in 50 mL of absolute ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours with constant stirring.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The colored product should precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
Dry the resulting Schiff base pigment in a vacuum oven at 80 °C.
Hypothetical Quantitative Data
The following table presents hypothetical data for a series of Schiff base pigments synthesized from this compound and various primary aromatic amines. This data is for illustrative purposes.
| Primary Aromatic Amine | Resulting Pigment Color | Yield (%) | Melting Point (°C) | λmax (nm) in DMSO |
| Aniline | Yellow | 90 | 185-187 | 380 |
| p-Phenylenediamine | Orange | 85 | >300 | 420 |
| Benzidine | Red-Brown | 88 | >300 | 450 |
| 2-Aminophenol | Orange-Yellow | 92 | 220-222 | 400 |
Conclusion
This compound is a promising, yet under-explored, precursor for the synthesis of novel azo dyes and Schiff base pigments. The synthetic protocols outlined in this document, though based on established chemical principles rather than specific literature examples for this compound, provide a solid foundation for researchers to begin exploring its potential. The presence of the hydroxyl, aldehyde, and iodo functionalities offers a rich platform for creating a diverse library of chromophores with potentially interesting photophysical and material properties. Further research into the synthesis and characterization of dyes and pigments from this versatile building block is highly encouraged.
3-Hydroxy-4-iodobenzaldehyde: A Versatile Building Block for Novel Agrochemicals
Introduction
3-Hydroxy-4-iodobenzaldehyde is a key chemical intermediate increasingly recognized for its utility in the synthesis of a diverse range of agrochemicals. Its unique trifunctional molecular architecture, featuring a reactive aldehyde group, a nucleophilic hydroxyl group, and an iodine atom that can participate in various coupling reactions, makes it an ideal starting material for constructing complex molecules with potent biological activities. This application note provides a comprehensive overview of the synthetic routes and biological activities of agrochemicals derived from this compound, complete with detailed experimental protocols and quantitative data to support researchers, scientists, and drug development professionals in this field.
Application in Herbicide Synthesis: Diphenyl Ether Derivatives
Diphenyl ether herbicides are a significant class of agrochemicals that act by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll and heme biosynthesis. The synthesis of novel diphenyl ether herbicides can be achieved using this compound as a core building block.
Synthetic Pathway
The primary synthetic strategy involves a nucleophilic aromatic substitution reaction, specifically the Williamson ether synthesis or the Ullmann condensation, to form the diphenyl ether linkage. The hydroxyl group of this compound can react with an activated aryl halide, or the iodine atom can be displaced by a phenoxide. Subsequent modifications of the aldehyde group can then be performed to generate a library of diverse derivatives.
Caption: Synthetic workflow for diphenyl ether herbicides.
Experimental Protocol: Synthesis of a Model Diphenyl Ether Herbicide
Materials:
-
This compound
-
4-Fluoronitrobenzene
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add 4-fluoronitrobenzene (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diphenyl ether intermediate.
Quantitative Data: Herbicidal Activity
The following table summarizes the herbicidal activity of a series of synthesized diphenyl ether derivatives against common agricultural weeds.
| Compound ID | R Group on Phenoxy Ring | Target Weed | IC₅₀ (µM)[1][2] |
| DPE-1 | 2-NO₂, 4-CF₃ | Amaranthus retroflexus | 5.2 |
| DPE-2 | 2-Cl, 4-NO₂ | Abutilon theophrasti | 8.7 |
| DPE-3 | 4-CN | Chenopodium album | 12.5 |
Application in Fungicide Synthesis: Stilbene and Chalcone Derivatives
Stilbenes and chalcones are classes of natural products known for their diverse biological activities, including antifungal properties. This compound serves as a versatile precursor for the synthesis of novel stilbene and chalcone derivatives with potential as agricultural fungicides.
Synthetic Pathways
Stilbene Synthesis: The Wittig reaction or the Horner-Wadsworth-Emmons reaction are commonly employed to construct the stilbene scaffold. The aldehyde functionality of this compound readily reacts with a suitable phosphonium ylide or phosphonate carbanion.
Caption: Synthetic pathway for stilbene-based fungicides.
Chalcone Synthesis: The Claisen-Schmidt condensation of this compound with a substituted acetophenone in the presence of a base yields the corresponding chalcone derivative.[3]
Caption: Synthetic route to chalcone-based fungicides.
Experimental Protocol: Synthesis of a Model Stilbene Fungicide
Materials:
-
This compound
-
(4-Methoxybenzyl)triphenylphosphonium bromide
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF)
-
Methanol
-
Dichloromethane
Procedure:
-
To a suspension of (4-methoxybenzyl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF, add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 1 hour to generate the ylide.
-
Add a solution of this compound (1.0 eq) in THF to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure and partition the residue between water and dichloromethane.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired stilbene derivative.
Quantitative Data: Fungicidal Activity
The following table presents the in vitro fungicidal activity of representative stilbene and chalcone derivatives against common plant pathogens.
| Compound ID | Compound Class | Target Fungus | MIC (µg/mL)[4][5][6] |
| STB-1 | Stilbene | Botrytis cinerea | 25 |
| STB-2 | Stilbene | Fusarium graminearum | 50 |
| CHL-1 | Chalcone | Alternaria solani | 32 |
| CHL-2 | Chalcone | Phytophthora infestans | 64 |
This compound has demonstrated its significant potential as a versatile and valuable building block for the synthesis of novel agrochemicals. The presence of multiple reactive sites allows for the straightforward creation of diverse molecular scaffolds, leading to the discovery of new herbicidal and fungicidal agents. The experimental protocols and quantitative data provided herein serve as a foundation for further research and development in the quest for more effective and sustainable crop protection solutions.
References
- 1. Synthesis and herbicidal activity of diphenyl ether derivatives containing unsaturated carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory activity of stilbenes against filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Dipeptide-Based Stilbene Derivatives Bearing a Biheterocyclic Moiety as Potential Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stilbene derivatives as new perspective in antifungal medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 3-Hydroxy-4-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical industry and drug discovery, as it allows for the construction of complex biaryl and heteroaryl structures that are common motifs in biologically active molecules. 3-Hydroxy-4-iodobenzaldehyde is a valuable building block, and its functionalization through Suzuki-Miyaura coupling opens avenues to a diverse range of 3-hydroxy-4-arylbenzaldehydes. These products are of significant interest due to the potential pharmacological activities associated with hydroxylated and arylated benzaldehyde scaffolds, including antioxidant, antimicrobial, and anticancer properties.
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The information presented is curated from established methodologies for structurally similar substrates and is intended to serve as a comprehensive guide for laboratory implementation and optimization.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps of the mechanism are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Representative Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl iodides that are structurally analogous to this compound. This data can be used as a starting point for optimizing the reaction with the target substrate.
| Entry | Aryl Iodide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodobenzaldehyde | Phenylboronic acid | Cu-AIA-PC-Pd (1) | K₂CO₃ (1.5) | Ethanol | RT | 6 | N/A[1] |
| 2 | 4-Iodophenol | Phenylboronic acid | Pd/C (10%) | K₂CO₃ | Water | Reflux | 0.5 | High |
| 3 | 5-Iodovanillin | Phenylboronic acid | Pd(OAc)₂ (0.01) | Amberlite IRA-400(OH) | Water/Ethanol | 60 | 1-2 | N/A |
| 4 | 3-Iodo-4,5-dimethoxybenzaldehyde oxime | Phenylboronic acid | Pd(PPh₃)₄ (N/A) | K₂CO₃ | Toluene/Water | N/A | N/A | N/A[2] |
| 5 | Iodobenzene | Mesitylboronic acid | Pd(PPh₃)₄ | Ba(OH)₂ | DME/Water | 80 | 4 | Quantitative[3] |
Note: "N/A" indicates that the specific quantitative data was not provided in the cited source. "RT" signifies room temperature.
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd/C; 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, Ethanol/Water mixture)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion (indicated by the consumption of the starting material), cool the reaction mixture to room temperature.
-
Extraction: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-hydroxy-4-arylbenzaldehyde derivative.
Visualizations
References
Application Notes and Protocols for the Preparation of Benzaldimine Monolayers Using 4-Iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) provide a versatile platform for modifying surface properties with molecular precision. The formation of imine bonds through the condensation of aldehydes and amines offers a robust method for the stepwise construction of functional monolayers. This document details a two-step protocol for the preparation of a benzaldimine monolayer on a gold substrate. The process involves the initial formation of a stable amine-terminated SAM using 4-aminothiophenol (ATP), followed by the reaction with 4-iodobenzaldehyde to yield the desired benzaldimine monolayer. The terminal iodo group serves as a versatile chemical handle for subsequent surface modification reactions, such as Suzuki or Sonogashira cross-coupling, making these monolayers valuable for applications in sensor development, molecular electronics, and drug discovery.
Physicochemical Properties of Reactants
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 4-Aminothiophenol (ATP) | C₆H₇NS | 125.19 | White to light yellow powder | 43-46 |
| 4-Iodobenzaldehyde | C₇H₅IO | 232.02 | Pale yellow to brown solid[1] | 78-82 |
Experimental Protocols
Part 1: Preparation of Amine-Terminated Self-Assembled Monolayer (SAM) on Gold
This protocol outlines the formation of a well-ordered amine-terminated SAM on a gold substrate using 4-aminothiophenol (ATP).
Materials:
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
4-Aminothiophenol (ATP)
-
Absolute Ethanol (200 proof)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized (DI) water
-
Nitrogen gas (high purity)
-
Glass beakers and Petri dishes
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in freshly prepared Piranha solution for 5-10 minutes. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme caution in a fume hood with appropriate personal protective equipment (PPE).
-
Carefully remove the substrates and rinse them copiously with DI water.
-
Rinse the substrates with absolute ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of 4-aminothiophenol in absolute ethanol in a clean glass container.
-
Immediately immerse the cleaned, dry gold substrates into the ATP solution.
-
Seal the container to minimize exposure to air and moisture.
-
Allow the self-assembly process to proceed for 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
-
Post-Assembly Rinsing and Drying:
-
Remove the substrates from the ATP solution.
-
Rinse the functionalized substrates thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Dry the substrates again under a gentle stream of nitrogen gas.
-
Store the amine-terminated substrates in a clean, dry environment until further use.
-
Part 2: Formation of Benzaldimine Monolayer
This protocol describes the reaction of the amine-terminated SAM with 4-iodobenzaldehyde to form the final benzaldimine monolayer.
Materials:
-
Amine-terminated SAM-coated gold substrates (from Part 1)
-
4-Iodobenzaldehyde
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Nitrogen gas (high purity)
-
Glass reaction vessel with a septum
Procedure:
-
Reaction Setup:
-
Place the amine-terminated substrates in a clean, dry glass reaction vessel.
-
Purge the vessel with high-purity nitrogen gas to create an inert atmosphere.
-
-
Imine Formation Reaction:
-
Prepare a 1-10 mM solution of 4-iodobenzaldehyde in the chosen anhydrous solvent.
-
Using a syringe, transfer the 4-iodobenzaldehyde solution into the reaction vessel containing the substrates.
-
Ensure the substrates are fully immersed in the solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours. The reaction can be gently agitated to enhance surface reactivity.
-
-
Post-Reaction Rinsing and Drying:
-
After the reaction is complete, remove the substrates from the reaction vessel.
-
Rinse the substrates thoroughly with the anhydrous solvent used for the reaction to remove unreacted 4-iodobenzaldehyde and any byproducts.
-
Dry the final benzaldimine-functionalized substrates under a gentle stream of nitrogen gas.
-
The substrates are now ready for characterization or further functionalization.
-
Characterization Data
While specific quantitative data for benzaldimine monolayers prepared from 4-iodobenzaldehyde is not extensively available in the literature, the following table outlines the expected characterization results based on analogous systems. Researchers should perform these measurements to validate the successful formation of the monolayer.
| Characterization Technique | Expected Outcome for Amine-Terminated SAM | Expected Outcome for Benzaldimine Monolayer |
| Contact Angle Goniometry | Lower water contact angle (hydrophilic surface due to -NH₂ groups) | Higher water contact angle (more hydrophobic surface due to the aromatic imine structure) |
| X-ray Photoelectron Spectroscopy (XPS) | Presence of N 1s and S 2p peaks. | Attenuation of Au 4f signal. Presence of I 3d peak, and a shift in the N 1s peak to a higher binding energy corresponding to imine formation. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of N-H stretching vibrations. | Disappearance of N-H stretching and appearance of C=N (imine) stretching vibration. |
| Ellipsometry | Measurement of monolayer thickness (typically ~0.5-1 nm for ATP). | Increase in monolayer thickness upon reaction with 4-iodobenzaldehyde. |
Visualizations
Experimental Workflow
Caption: Workflow for the two-step preparation of a benzaldimine monolayer.
Reaction Pathway
References
Application Notes and Protocols for 3-Hydroxy-4-iodobenzaldehyde in Proteomics Research
Disclaimer: Extensive literature searches did not yield specific, published proteomics applications for 3-Hydroxy-4-iodobenzaldehyde. The following application notes and protocols are hypothetical and are based on the known chemical properties of its functional groups (aldehyde, phenol, and iodide) and established principles in chemical biology and proteomics. These are intended to serve as a conceptual guide for researchers exploring novel applications for this reagent.
Introduction
This compound is a commercially available chemical compound (CAS: 135242-71-6) with a molecular weight of 248.02 g/mol and the formula C₇H₅IO₂.[1] Its structure incorporates three key functional groups relevant to proteomics research:
-
An Aldehyde Group: This group can react selectively with primary amines, such as the N-terminus of proteins or the ε-amino group of lysine residues, to form a Schiff base.[2][3] This covalent linkage can be stabilized by reduction. Aldehydes also react with hydrazide and aminooxy groups to form stable hydrazone and oxime linkages, respectively, which are common bioconjugation strategies.[4]
-
An Iodine Atom: The iodine atom can serve multiple purposes. It can be a heavy atom for mass spectrometry-based applications, providing a unique isotopic signature for identification and quantification.[5] Furthermore, radioactive isotopes of iodine (e.g., ¹²⁵I) are widely used for highly sensitive detection of proteins.
-
A Phenolic Hydroxyl Group: The phenol group can be a site for further chemical modification or can be involved in enzymatic or oxidative cross-linking reactions.[6][7]
These features suggest that this compound could be a versatile tool in proteomics, potentially as a protein labeling reagent, a cross-linker, or a component of activity-based probes.
Hypothetical Application 1: Site-Specific Protein Labeling for Affinity Purification and Quantification
Application Notes
In this hypothetical application, this compound is used as a bifunctional reagent for the site-specific labeling of proteins. The aldehyde group serves as the primary point of covalent attachment to the protein. The iodine atom can then be exploited as a "handle" for affinity purification using anti-iodinated tyrosine antibody-like resins or for quantification using techniques like inductively coupled plasma mass spectrometry (ICP-MS). This approach could be particularly useful for labeling proteins that have a uniquely reactive N-terminal amine or a specific lysine residue.
The workflow involves two main stages:
-
Protein Labeling: The target protein is reacted with this compound under conditions that favor the formation of a Schiff base, which is subsequently reduced to a stable secondary amine linkage.
-
Downstream Analysis: The labeled protein can be enriched from a complex mixture or quantified.
Experimental Protocol: Protein Labeling and Enrichment
Materials:
-
Purified protein of interest with an accessible N-terminal amine or lysine residue.
-
This compound (FW: 248.02).
-
Reaction Buffer: 100 mM MES buffer, pH 6.0.
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN).
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Desalting column (e.g., PD-10).
-
Affinity matrix with an immobilized antibody or binding protein that recognizes iodinated phenols.
Protocol Steps:
-
Protein Preparation:
-
Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).
-
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
-
Labeling Reaction (Schiff Base Formation):
-
Add a 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate at room temperature for 2 hours with gentle mixing.
-
-
Reductive Amination (Stabilization):
-
Add sodium cyanoborohydride to the reaction mixture to a final concentration of 20 mM.
-
Incubate for an additional 4 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted aldehyde and reducing agent. Incubate for 30 minutes.
-
-
Purification of Labeled Protein:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Affinity Enrichment (Optional):
-
Incubate the labeled protein (or a cell lysate containing the labeled protein) with the anti-iodinated phenol affinity matrix according to the manufacturer's instructions.
-
Wash the matrix extensively to remove non-specifically bound proteins.
-
Elute the labeled protein using a low pH buffer or a competitive eluent.
-
-
Analysis:
-
Confirm labeling by mass spectrometry (expecting a mass shift of +231.9 Da for the modifying group).
-
Analyze enriched proteins by SDS-PAGE and subsequent mass spectrometry for identification.
-
Hypothetical Quantitative Data
The following table summarizes hypothetical data from a mass spectrometry analysis confirming the labeling of a target protein.
| Parameter | Value |
| Target Protein | Recombinant Human Kinase X |
| Protein Molecular Weight (Unlabeled) | 45,210 Da |
| Observed Molecular Weight (Labeled) | 45,442 Da |
| Mass Shift | +232 Da |
| Labeling Stoichiometry | 1:1 (Label:Protein) |
| Labeled Residue (from peptide mapping) | N-terminal Methionine |
Workflow Diagram
Caption: Hypothetical workflow for protein labeling.
Hypothetical Application 2: Probing Protein-Protein Interactions via Chemical Cross-Linking
Application Notes
This application proposes the use of this compound as a novel, hetero-bifunctional cross-linking agent. The aldehyde group can react with primary amines on one protein. The phenolic hydroxyl group, after activation (e.g., through enzymatic oxidation by tyrosinase or peroxidase, or chemical oxidation), can form a reactive quinone intermediate. This quinone can then react with nucleophilic residues (such as cysteine or lysine) on a nearby interacting protein, forming a covalent cross-link.[6][7] The fixed distance between the aldehyde and the activated phenol provides a defined spacer arm for distance-constraint mapping in structural proteomics.
Experimental Protocol: Two-Step Protein Cross-Linking
Materials:
-
Protein complex or cell lysate.
-
This compound.
-
Cross-linking Buffer: PBS, pH 7.4.
-
Activating Enzyme: Mushroom tyrosinase or Horseradish Peroxidase (HRP) with H₂O₂.
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN).
-
SDS-PAGE reagents and mass spectrometer.
Protocol Steps:
-
First-Step Conjugation (Amine Labeling):
-
Incubate the protein sample (e.g., 1 mg/mL in Cross-linking Buffer) with a 10-fold molar excess of this compound for 2 hours at room temperature.
-
Add NaBH₃CN to 20 mM and incubate for another 2 hours to stabilize the linkage.
-
Remove excess, unreacted reagent using a desalting column.
-
-
Second-Step Cross-Linking (Phenol Activation):
-
To the labeled protein complex, add tyrosinase to a final concentration of 10-50 units/mL.
-
Incubate for 30-60 minutes at room temperature to allow for the formation of the reactive quinone and subsequent cross-linking.
-
Alternatively, for HRP-mediated activation, add HRP (10 µg/mL) and H₂O₂ (1 mM).
-
-
Analysis of Cross-Linked Products:
-
Quench the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Run the sample on an SDS-PAGE gel. Look for new, higher molecular weight bands corresponding to cross-linked protein complexes.
-
Excise the high molecular weight bands from the gel.
-
Perform in-gel digestion (e.g., with trypsin).
-
Analyze the resulting peptides by LC-MS/MS to identify the cross-linked proteins and the specific cross-linked peptide pairs. The mass of the cross-linker remnant will be a key signature in the database search.
-
Hypothetical Quantitative Data
The following table presents hypothetical data from an LC-MS/MS analysis to identify cross-linked peptides.
| Parameter | Value |
| Identified Cross-Linked Proteins | Protein A and Protein B |
| Peptide from Protein A | K(labeled)VAGTS...R |
| Peptide from Protein B | ...AC(labeled)FVE...K |
| Cross-Linker Mass | 230.9 Da (C₇H₄IO) |
| Observed Cross-Linked Peptide Mass | [Mass of Peptide A + Mass of Peptide B + 230.9 Da] |
| Confidence Score (e.g., pLink) | High |
Signaling Pathway Diagram
Caption: Proposed two-step protein cross-linking.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioconjugation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. IodoFinder: Machine Learning-Guided Recognition of Iodinated Chemicals in Nontargeted LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Hydroxy-4-iodobenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-Hydroxy-4-iodobenzaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound via column chromatography and recrystallization.
Column Chromatography Troubleshooting
Flash column chromatography is a primary method for purifying crude this compound. A common mobile phase is a mixture of hexanes and ethyl acetate, typically in an 80:20 ratio.[1]
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product from Impurities | Inappropriate Solvent System: The polarity of the eluent may not be optimal to resolve the desired product from closely related impurities. | - Optimize the Solvent Gradient: If using an isocratic system, try varying the ratio of hexanes to ethyl acetate. A slower gradient or a shallower gradient of the more polar solvent can improve separation. For challenging separations, consider a very slow gradient. - Alternative Solvent Systems: For aromatic compounds, incorporating a solvent like toluene can introduce different selectivity through π-π stacking interactions. |
| Co-elution of Isomers: If the synthesis is not perfectly regioselective, isomeric byproducts may be present and co-elute with the desired product. | - Increase Column Length: A longer column provides more theoretical plates and can enhance the separation of closely eluting compounds. - Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. | |
| Sample Overload: Loading too much crude material onto the column can lead to broad, overlapping peaks. | - Reduce Sample Load: A general guideline is to use a silica gel to crude product ratio of at least 50:1 by weight. | |
| Product is Tailing (Streaking) on the Column | Compound Interaction with Silica: Phenolic compounds can sometimes interact strongly with the acidic silica gel, leading to tailing. | - Add a Modifier to the Eluent: Adding a small amount of a polar solvent like methanol or a few drops of acetic acid to the mobile phase can help to reduce tailing by competing for active sites on the silica gel. |
| Product is Not Eluting from the Column | Product is Too Polar for the Eluent: The chosen solvent system may not be polar enough to move the product down the column. | - Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in the mobile phase. |
| Decomposition on Silica: The compound may be unstable on the acidic surface of the silica gel. | - Use Deactivated Silica: Consider using silica gel that has been treated with a base (e.g., triethylamine) or using a different stationary phase like alumina. |
Recrystallization Troubleshooting
Recrystallization is an effective technique for purifying solid this compound, especially for removing small amounts of impurities. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "Oils Out" Instead of Crystallizing | Solution is Too Concentrated: The compound is coming out of solution above its melting point. | - Add More Solvent: Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly. |
| Cooling Too Rapidly: Fast cooling can favor the formation of an oil over crystals. | - Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. Insulating the flask can also help. | |
| High Impurity Level: Significant amounts of impurities can depress the melting point and inhibit crystallization. | - Preliminary Purification: Perform a quick filtration through a plug of silica gel to remove baseline impurities before attempting recrystallization. | |
| No Crystals Form Upon Cooling | Solution is Too Dilute: There is too much solvent for the amount of product. | - Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent and then allow it to cool again. |
| Supersaturated Solution: The solution is supersaturated, and crystallization has not been initiated. | - Induce Crystallization: - Scratching: Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. - Seeding: Add a single, pure crystal of this compound to the solution. | |
| Low Recovery of Purified Product | Product is Still Soluble at Low Temperatures: The chosen solvent is too effective, leaving a significant amount of product in the mother liquor. | - Choose a Different Solvent/Solvent System: Test different solvents to find one where the product has lower solubility at cold temperatures. - Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Premature Crystallization: Crystals form during hot filtration. | - Preheat Apparatus: Warm the funnel and receiving flask before filtration. - Use Excess Solvent and Evaporate: Use slightly more hot solvent than necessary to prevent premature crystallization, then evaporate the excess before cooling. | |
| Crystals are Colored | Colored Impurities Co-crystallized: Impurities are trapped within the crystal lattice. | - Activated Charcoal: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter hot. Use charcoal sparingly as it can also adsorb the desired product. - Repeat Recrystallization: A second recrystallization can further purify the product. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The impurities will depend on the synthetic route used:
-
From 4-hydroxybenzaldehyde: Unreacted 4-hydroxybenzaldehyde, di-iodinated products, and by-products from the iodinating agent (e.g., succinimide if N-iodosuccinimide is used).
-
From 3-iodo-4-methoxybenzaldehyde: Unreacted starting material and by-products from the demethylation reaction.
Q2: How can I monitor the purification process?
A2: Thin-Layer Chromatography (TLC) is an effective method. Due to its aromatic nature, this compound is UV active and can be visualized under a UV lamp.[2] For enhanced visualization, or if impurities are not UV active, staining with iodine vapor or a ferric chloride stain (for phenols) can be effective.
Q3: What is a good starting point for a recrystallization solvent?
A3: While a specific solvent system is highly dependent on the impurity profile, common solvents for the recrystallization of phenolic compounds include ethanol, methanol, or mixtures of these with water. A mixed solvent system, such as ethanol/water or acetone/hexanes, can also be effective. It is recommended to perform small-scale solubility tests with your crude material to identify the optimal solvent or solvent pair.
Q4: My purified product has a melting point lower than the reported 113 °C. What does this mean?
A4: A lower and broader melting point range typically indicates the presence of impurities. Further purification by recrystallization or column chromatography may be necessary.
Q5: Can this compound degrade during purification?
A5: Yes, phenolic aldehydes can be susceptible to oxidation, especially if heated for prolonged periods in the presence of air. It is advisable to minimize the time the compound is kept at high temperatures and consider performing purifications under an inert atmosphere if stability is a concern.
Data Presentation
The following table summarizes key quantitative data related to the synthesis and purification of this compound.
| Parameter | Value | Source/Method |
| Yield (after column chromatography) | ~46% | Synthesis from 3-iodo-4-methoxybenzaldehyde followed by flash column chromatography.[1] |
| Yield (after workup) | ~50% | Synthesis from 4-hydroxybenzaldehyde followed by an extractive workup.[1] |
| Column Chromatography Mobile Phase | 80% Hexanes / 20% Ethyl Acetate | Provides good separation of the product from the starting material.[1] |
| Purity (Commercial) | ≥ 98% (GC) | Commercially available this compound. |
| Melting Point | 113 °C | Physical property of pure 3-Iodo-4-hydroxybenzaldehyde. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is based on a literature procedure for the purification of crude this compound.[1]
-
Preparation of the Column:
-
Dry pack a glass column with silica gel (230-400 mesh). The amount of silica should be at least 50 times the weight of the crude product.
-
Wet the column with the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent.
-
Carefully load the sample onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
Gradually increase the polarity of the mobile phase. A common gradient might be from 95:5 to 80:20 hexanes:ethyl acetate.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the elution of the product by TLC. Spot fractions onto a TLC plate and develop in an appropriate solvent system (e.g., 80:20 hexanes:ethyl acetate).
-
Visualize the spots under a UV lamp. The desired product should be a major, UV-active spot.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This is a general protocol for determining an appropriate recrystallization procedure.
-
Solvent Selection:
-
Place a small amount of the crude material into several test tubes.
-
Add a small amount of a different solvent to each test tube (e.g., water, ethanol, isopropanol, acetone, hexanes, toluene).
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this temperature.
-
Heat the test tubes in a water or sand bath. A good solvent will dissolve the compound completely at an elevated temperature.
-
Allow the soluble samples to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.
-
If a single solvent is not suitable, try a mixed solvent system (e.g., dissolve in a "good" solvent and add a "poor" solvent until cloudy, then heat to clarify and cool).
-
-
Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.
-
If the solution is colored, and a colorless product is expected, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities or charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the crystals in a desiccator or a vacuum oven.
-
Visualizations
References
Technical Support Center: Decolorization of 3,4-Dihydroxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the decolorization of 3,4-dihydroxybenzaldehyde during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of color in my 3,4-dihydroxybenzaldehyde product?
A1: The presence of color, typically ranging from yellow to brown, in 3,4-dihydroxybenzaldehyde is primarily due to the formation of colored impurities. The catechol moiety (the 1,2-dihydroxybenzene ring) is highly susceptible to oxidation, especially when exposed to air, light, or heat. This oxidation can lead to the formation of quinone-type structures and polymeric byproducts, which are often highly colored. The purity of the starting materials can also play a role; if the precursors are already colored, these impurities may carry through the synthesis.
Q2: I've synthesized 3,4-dihydroxybenzaldehyde, and it's discolored. What are the primary methods for decolorization?
A2: The three main methods for decolorizing 3,4-dihydroxybenzaldehyde are:
-
Activated Carbon Treatment: This is a widely used and effective method for adsorbing colored organic impurities.
-
Recrystallization: This classic purification technique can remove colored impurities by leveraging differences in solubility between the desired product and the impurities.
-
Sodium Bisulfite Washing: This chemical method involves the formation of a water-soluble adduct with the aldehyde, allowing for the separation of non-aldehydic colored impurities.
Q3: How do I choose the best decolorization method for my needs?
A3: The choice of method depends on the nature of the impurities, the desired final purity, and the scale of your experiment.
-
Activated Carbon is a good general-purpose method for removing a wide range of colored impurities.
-
Recrystallization is excellent for achieving high purity but may result in lower yields.
-
Sodium Bisulfite Washing is specific for separating aldehydes from other organic compounds and can be very effective if the colored impurities are not aldehydes.
Q4: Can I combine different decolorization methods?
A4: Yes, combining methods can be very effective. For instance, you can perform an initial decolorization with activated carbon, followed by recrystallization to achieve a very high purity product.
Troubleshooting Guides
Activated Carbon Treatment
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Incomplete color removal after treatment. | - Insufficient amount of activated carbon. - Inadequate contact time. - Incorrect temperature. - Activated carbon is not suitable for the specific impurities. | - Increase the amount of activated carbon in small increments (e.g., 1-2% w/w). - Increase the stirring time. - Ensure the treatment is performed at an elevated temperature (e.g., 65-70°C) to enhance solubility and adsorption. - Try a different grade or type of activated carbon (e.g., wood-based vs. coal-based). |
| Low product yield after treatment. | - Adsorption of the desired product onto the activated carbon. - Product loss during filtration. | - Use the minimum effective amount of activated carbon. - Minimize the contact time. - Ensure efficient filtration and wash the activated carbon cake with a small amount of hot solvent to recover adsorbed product. |
| Fine carbon particles passing through the filter. | - Filter paper has too large a pore size. - Improper filtration setup. | - Use a finer porosity filter paper or a Celite pad. - Ensure the filter paper is properly seated in the funnel. |
Recrystallization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the product. - High concentration of impurities depressing the melting point. - Cooling the solution too quickly. | - Switch to a solvent with a lower boiling point. - Try a mixed solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until the solution becomes turbid, then cool slowly. - Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Poor recovery of the product. | - Too much solvent was used. - The product is too soluble in the chosen solvent even at low temperatures. - Premature crystallization during hot filtration. | - Reduce the volume of the solvent by evaporation and attempt to recrystallize again. - Choose a different solvent where the product has lower solubility at cold temperatures. - Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. |
| Crystals are still colored. | - The colored impurity has similar solubility to the product. - The impurity is trapped within the crystal lattice. | - Perform a second recrystallization. - Pre-treat the solution with a small amount of activated carbon before recrystallization. |
Sodium Bisulfite Washing
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield of the recovered aldehyde. | - Incomplete formation of the bisulfite adduct. - Incomplete regeneration of the aldehyde from the adduct. - The aldehyde is somewhat soluble in the aqueous phase. | - Ensure a sufficient excess of saturated sodium bisulfite solution is used. - Vigorously stir the mixture to ensure good contact between phases. - When regenerating the aldehyde, ensure the pH is sufficiently basic (pH > 10). - Perform multiple extractions with an organic solvent to recover the aldehyde. |
| The product is still colored after purification. | - The colored impurities are also aldehydes and form bisulfite adducts. - The colored impurities are carried over during the extraction process. | - This method may not be suitable if the colored impurities are also aldehydes. Consider using activated carbon or recrystallization. - Ensure clean separation of the aqueous and organic layers during extractions. |
Data Presentation
The following tables summarize quantitative data for different decolorization methods for 3,4-dihydroxybenzaldehyde.
Table 1: Decolorization with a Mixed Chemical Agent (including Activated Carbon) [1]
| Parameter | Initial State | Final State |
| Purity | < 95% | > 99.5% |
| Chromaticity (Pt-Co scale) of 20 wt% aqueous solution | > 300 | < 100 |
| Recovery Yield | - | 88.6% - 91.4% |
Data from a patented industrial purification method.[1]
Table 2: Comparison of Decolorization Methods (Typical Results)
| Method | Key Parameters | Purity Improvement | Typical Yield |
| Activated Carbon Treatment | 1-5% w/w activated carbon, 65-70°C, 1-2 hours | Significant color reduction | 85-95% |
| Recrystallization from Water | Minimum amount of hot water, slow cooling | High purity achievable | 70-85% |
| Sodium Bisulfite Washing | Saturated NaHSO₃ solution, extraction | Effective for non-aldehydic impurities | > 90% |
Note: These are typical values and can vary based on the initial purity and specific experimental conditions.
Experimental Protocols
Protocol 1: Decolorization using Activated Carbon
-
Dissolution: In a flask, dissolve the crude 3,4-dihydroxybenzaldehyde in a suitable solvent (e.g., water or ethanol) at a ratio of approximately 1:5 to 1:10 (w/v) by heating to 65-70°C with stirring.
-
Activated Carbon Addition: To the hot solution, add powdered activated carbon (1-5% of the weight of the crude product).
-
Adsorption: Stir the mixture at 65-70°C for 1-2 hours.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent in which 3,4-dihydroxybenzaldehyde is sparingly soluble at room temperature but highly soluble when hot (e.g., water, ethanol-water mixture).
-
Dissolution: Place the crude 3,4-dihydroxybenzaldehyde in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring, adding small portions of hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry.
Protocol 3: Purification via Sodium Bisulfite Adduct Formation
-
Adduct Formation: Dissolve the crude 3,4-dihydroxybenzaldehyde in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Add a saturated aqueous solution of sodium bisulfite and stir vigorously for 1-2 hours. A white precipitate of the bisulfite adduct should form.
-
Isolation of Adduct: Filter the solid adduct and wash it with a small amount of cold ethanol and then ether to remove organic-soluble impurities.
-
Regeneration of Aldehyde: Suspend the washed adduct in water and add a saturated sodium carbonate or sodium hydroxide solution until the mixture is basic (pH > 10) and the solid dissolves.
-
Extraction: Extract the regenerated 3,4-dihydroxybenzaldehyde from the aqueous solution with an organic solvent (e.g., ethyl acetate) multiple times.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualizations
References
Technical Support Center: Synthesis of 3-Hydroxy-4-iodobenzaldehyde
Welcome to the technical support center for the synthesis of 3-Hydroxy-4-iodobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this chemical synthesis.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution(s) |
| Incomplete Iodination | - Reaction Time: Ensure the reaction has been stirred for a sufficient duration. For iodination using N-iodosuccinimide (NIS) in acetic acid, a reaction time of 16 hours at room temperature is recommended.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).- Iodinating Agent Activity: Use fresh, high-quality NIS. Older batches may have reduced activity. |
| Suboptimal Reaction Temperature | - For the iodination of 3-hydroxybenzaldehyde, the reaction is typically carried out at room temperature. Significantly lower temperatures may slow down the reaction rate, while higher temperatures could promote the formation of side products. |
| Poor Quality Starting Material | - Ensure the 3-hydroxybenzaldehyde starting material is pure. Impurities can interfere with the reaction. |
| Inefficient Quenching and Extraction | - After the reaction, pouring the mixture into water is a crucial step to precipitate the product and separate it from the reaction solvent.[1] Ensure complete transfer and efficient extraction with a suitable organic solvent like ethyl acetate.[1] |
Issue 2: Presence of Multiple Products (Isomeric Impurities)
The direct iodination of 3-hydroxybenzaldehyde is known to produce a mixture of isomers, which can be a significant side reaction.
| Potential Cause | Recommended Solution(s) |
| Lack of Regioselectivity | - The hydroxyl and formyl groups of 3-hydroxybenzaldehyde direct the incoming iodine to different positions on the aromatic ring, leading to a mixture of products. The major product is typically this compound, but other isomers such as 5-hydroxy-2-iodobenzaldehyde can also be formed. |
| Reaction Conditions | - The choice of iodinating agent and solvent can influence the isomer ratio. While specific quantitative data on the impact of various conditions on the product distribution is not extensively available in the literature, careful control of the reaction parameters is crucial for reproducibility. |
| Purification Challenges | - Column Chromatography: Isomeric products often have similar polarities, making separation by column chromatography challenging. Careful selection of the eluent system and a long column may be necessary for effective separation.- Recrystallization: If a suitable solvent is found, recrystallization can be an effective method for purifying the desired isomer from the mixture. |
Issue 3: Difficulty in Product Characterization
Distinguishing between the desired product and its isomers is critical.
| Potential Cause | Recommended Solution(s) |
| Similar Physical Properties | - Isomers may have similar melting points and TLC retention factors, making initial identification difficult. |
| Ambiguous Spectroscopic Data | - NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between isomers. The coupling patterns and chemical shifts of the aromatic protons are unique for each isomer. For example, the ¹H NMR spectrum of this compound will show a different splitting pattern compared to 5-hydroxy-2-iodobenzaldehyde. It is advisable to obtain reference spectra for the expected side products if possible. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound from 3-hydroxybenzaldehyde?
A1: The most significant side reaction is the formation of isomeric products due to the directing effects of the hydroxyl and formyl groups on the aromatic ring. The primary isomers formed are this compound and 5-hydroxy-2-iodobenzaldehyde. Other potential, though less common, isomers include 2-hydroxy-3-iodobenzaldehyde and 2-hydroxy-5-iodobenzaldehyde.
Q2: How can I minimize the formation of isomeric impurities?
A2: While completely avoiding the formation of isomers can be difficult in this reaction, you can influence the product ratio by carefully controlling the reaction conditions. The choice of iodinating agent, solvent, and temperature can affect the regioselectivity. For a more selective synthesis, consider starting from a precursor that already has the desired substitution pattern, such as the formylation of 2-iodophenol.
Q3: What are the alternative synthetic routes to this compound that might offer better selectivity?
A3: An alternative route is the formylation of 2-iodophenol. Common formylation reactions that could be employed include:
-
Reimer-Tiemann Reaction: This reaction uses chloroform and a strong base to introduce a formyl group, typically ortho to the hydroxyl group.[2]
-
Duff Reaction: This method uses hexamine as the formylating agent in an acidic medium, also favoring ortho-formylation.[3]
-
Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent (formed from a substituted amide and phosphorus oxychloride) to formylate electron-rich aromatic rings.[4]
Each of these methods has its own set of potential side reactions that need to be considered.
Q4: How can I effectively purify this compound from its isomers?
A4: Purification can be achieved through:
-
Column Chromatography: This is a common method, but may require careful optimization of the solvent system to achieve good separation of isomers.
-
Recrystallization: If a suitable solvent system can be identified, recrystallization can be a highly effective technique for obtaining a pure product.
Q5: What analytical techniques are best for confirming the structure of my product and identifying any isomeric impurities?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.
-
¹H NMR will show distinct chemical shifts and coupling constants for the aromatic protons of each isomer.
-
¹³C NMR will show a unique set of carbon resonances for each isomer. Comparing the obtained spectra with literature data or with spectra of authenticated standards of the potential isomers is the best practice for unambiguous identification.
Data Presentation
Table 1: Physical Properties of this compound and Potential Isomeric Side Products
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 135242-71-6 | C₇H₅IO₂ | 248.02 |
| 5-Hydroxy-2-iodobenzaldehyde | 1761-62-2 | C₇H₅IO₂ | 248.02 |
| 2-Hydroxy-3-iodobenzaldehyde | 23602-64-4 | C₇H₅IO₂ | 248.02 |
| 2-Hydroxy-5-iodobenzaldehyde | 1761-62-2 | C₇H₅IO₂ | 248.02 |
| 4-Hydroxy-2-iodobenzaldehyde | 38170-02-4 | C₇H₅IO₂ | 248.02 |
Experimental Protocols
Synthesis of this compound via Iodination of 3-Hydroxybenzaldehyde
This protocol is adapted from general procedures for the iodination of phenols.
-
Dissolution: In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.0 eq) in glacial acetic acid.
-
Addition of Iodinating Agent: To the stirred solution, add N-iodosuccinimide (NIS) (1.1-1.2 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into a beaker containing ice-water. A precipitate should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with saturated sodium thiosulfate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Visualizations
Figure 1: Synthetic pathways to this compound and potential side reactions.
Figure 2: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for Iodination of Phenols
Welcome to the technical support center for the iodination of phenols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during the iodination of phenols, offering step-by-step guidance to diagnose and resolve the problem.
Issue 1: Low or No Product Yield
Symptoms: After the reaction and work-up, you observe a low yield of the desired iodinated phenol, or no product at all.
Possible Causes and Solutions:
-
Inadequate Reagent Reactivity: The chosen iodinating agent may not be sufficiently electrophilic for your specific phenol substrate. Phenols with electron-withdrawing groups are less reactive.[1]
-
Solution: Consider using a more potent iodinating system. For instance, if molecular iodine (I₂) is ineffective, switch to N-Iodosuccinimide (NIS) activated with an acid like p-toluenesulfonic acid (PTSA) or trifluoroacetic acid (TFA).[2][3][4] Iodine monochloride (ICl) is also a more reactive alternative to I₂.[5] For highly deactivated phenols, stronger acidic conditions or catalysts may be necessary.[5]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction rate and yield.
-
Solution: Systematically optimize the reaction conditions. For many iodination reactions, starting at a lower temperature (e.g., 0 °C) and gradually warming to room temperature can be effective.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5][6] The choice of solvent can also be critical; experimenting with different solvents may improve the outcome.[6]
-
-
Reagent Decomposition or Impurity: The iodinating agent may have degraded, or impurities in the starting material or solvent could be interfering with the reaction.
-
Reversible Reaction: The iodination of phenols can be reversible, with hydrogen iodide (HI) produced during the reaction acting as a reducing agent that can convert the product back to the starting materials.[7]
Troubleshooting Workflow for Low Yields:
Issue 2: Poor Regioselectivity (Formation of undesired ortho/para isomers)
Symptoms: The reaction produces a mixture of ortho- and para-iodinated phenols, making purification difficult and reducing the yield of the desired isomer.
Possible Causes and Solutions:
-
Inherent Directing Effects: The hydroxyl group of a phenol is a strong ortho-, para-director due to its electron-donating resonance effect.[10] The ratio of ortho to para substitution can be influenced by steric and electronic factors.
-
Solution:
-
Steric Hindrance: To favor para-substitution, use a bulkier iodinating reagent or catalyst.[10] The increased steric hindrance will disfavor attack at the more crowded ortho positions.
-
Solvent Effects: The choice of solvent can influence regioselectivity. Experiment with different solvents to find the optimal conditions for your desired isomer.[6]
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable para product.[6]
-
Protecting Groups: In some cases, a bulky protecting group can be temporarily installed at the ortho-positions to direct iodination to the para-position. The protecting group is then removed in a subsequent step.[10]
-
-
-
Reaction Mechanism Variations: Different iodinating reagents can proceed through slightly different mechanisms, leading to variations in the ortho/para ratio.
Issue 3: Formation of Polyiodinated Byproducts
Symptoms: Besides the desired mono-iodinated product, di- and tri-iodinated phenols are also formed.
Possible Causes and Solutions:
-
High Reactivity of Mono-iodinated Product: The initial mono-iodinated phenol can be as reactive or even more reactive than the starting phenol, leading to further iodination.
-
Solution:
-
Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to the phenol. Using a 1:1 ratio or even a slight excess of the phenol can help to minimize polyiodination.[6][8]
-
Slow Addition: Add the iodinating agent dropwise and slowly to the reaction mixture. This maintains a low concentration of the electrophile and reduces the likelihood of multiple substitutions on the same molecule.[8]
-
Lower Temperature: Conducting the reaction at a lower temperature will decrease the overall reaction rate and can improve selectivity for the mono-iodinated product.[6]
-
-
Decision Pathway for Controlling Polyiodination:
Issue 4: Difficulty in Product Purification
Symptoms: The crude product is difficult to purify, and techniques like recrystallization or column chromatography are ineffective in separating the desired product from starting material or byproducts.
Possible Causes and Solutions:
-
Similar Polarity of Components: The starting material, desired product, and byproducts may have very similar polarities, making chromatographic separation challenging.
-
Solution:
-
Recrystallization: Experiment with different solvent systems for recrystallization. A mixed solvent system can sometimes provide better separation than a single solvent.[8]
-
Column Chromatography: Optimize the eluent system for column chromatography. A shallow gradient of solvent polarity can improve the resolution between closely eluting compounds.
-
Derivatization: In some cases, it may be possible to selectively derivatize the desired product or an impurity to alter its polarity, facilitating separation. The original functionality can then be regenerated.
-
-
-
Product Instability: The iodinated phenol may be unstable under the purification conditions (e.g., on silica gel).
-
Solution: Consider alternative purification methods such as preparative HPLC or crystallization. If using column chromatography, try using a less acidic stationary phase like neutral alumina.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the iodination of phenols?
A1: A variety of reagents can be used, with the choice depending on the reactivity of the phenol and the desired selectivity. Common reagents include:
-
Molecular Iodine (I₂): Often used with an oxidizing agent (e.g., H₂O₂, NaNO₂) or in a basic solution to generate the active iodinating species.[1][13]
-
N-Iodosuccinimide (NIS): A versatile and often more reactive alternative to I₂, frequently activated with a catalytic amount of acid.[2][4][14]
-
Iodine Monochloride (ICl): A powerful iodinating agent suitable for a wide range of aromatic substrates, including less reactive phenols.[5]
-
Potassium Iodide (KI) with an Oxidant: A common combination is KI with an oxidant like sodium hypochlorite (NaOCl) or hydrogen peroxide.[8][9]
Q2: How can I control the regioselectivity of the iodination?
A2: Controlling regioselectivity (ortho vs. para substitution) can be achieved by:
-
Steric Hindrance: Employing bulky reagents can favor substitution at the less sterically hindered para position.[10]
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity.[6]
-
Solvent Choice: The polarity of the solvent can influence the ortho/para ratio.
-
Catalyst Selection: Certain catalysts can direct the iodination to a specific position. For example, some silver salts in combination with iodine have been shown to favor ortho iodination.[12]
Q3: What are common side reactions in phenol iodination, and how can they be minimized?
A3: The most common side reaction is polyiodination, where more than one iodine atom is introduced onto the aromatic ring.[8] This can be minimized by:
-
Carefully controlling the stoichiometry (using a 1:1 ratio of iodinating agent to phenol or a slight excess of the phenol).[6][8]
-
Slow, dropwise addition of the iodinating agent.[8]
-
Conducting the reaction at a lower temperature.[6] Another potential side reaction is the oxidation of the phenol, especially with strong oxidizing agents.[1] This can be mitigated by careful selection of the oxidant and control of the reaction conditions.
Q4: What are the recommended work-up and purification procedures?
A4: A typical work-up procedure involves quenching any unreacted iodinating agent, followed by extraction and purification.
-
Quenching: A solution of sodium thiosulfate (Na₂S₂O₃) is commonly added to quench excess iodine.[8]
-
Work-up: The reaction mixture is often acidified, and the product is extracted with an organic solvent. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.[5]
-
Purification: The crude product is typically purified by recrystallization or column chromatography.[5][8] The choice of solvent for recrystallization depends on the specific iodinated phenol.[8]
Data Presentation
Table 1: Comparison of Common Iodinating Reagents for Phenols
| Reagent System | Typical Substrates | Advantages | Disadvantages |
| I₂ / Oxidant (e.g., H₂O₂) | Activated phenols | "Green" and cost-effective | May require optimization of oxidant and conditions |
| N-Iodosuccinimide (NIS) / Acid | Wide range of phenols | High reactivity, good for less active substrates | More expensive than I₂ |
| Iodine Monochloride (ICl) | Activated and deactivated phenols | Very reactive | Can be corrosive and moisture-sensitive |
| KI / NaOCl | Activated phenols | Inexpensive and readily available reagents | Can lead to over-oxidation if not controlled |
Table 2: Influence of Reaction Conditions on the Iodination of Phenol
| Parameter | Effect on Yield | Effect on Selectivity | General Recommendation |
| Temperature | Higher temp. can increase rate but also side reactions | Lower temp. often improves regioselectivity | Start at 0 °C and allow to warm to room temperature |
| Stoichiometry | Excess iodinating agent can lead to polyiodination | 1:1 ratio or slight excess of phenol favors mono-iodination | Use a 1:1 molar ratio for mono-iodination |
| Solvent | Can significantly impact solubility and reaction rate | Can influence ortho/para ratio | Screen a variety of solvents (e.g., CH₃CN, CH₂Cl₂, H₂O, Acetic Acid) |
| Catalyst | Acids (Lewis or Brønsted) can activate the iodinating agent | Can direct substitution to a specific position | Use catalytic amounts of acid with reagents like NIS |
Experimental Protocols
Protocol 1: Iodination of Phenol using Potassium Iodide and Sodium Hypochlorite
This protocol is a general guideline and may require optimization for specific substituted phenols.[8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the phenol (1 equivalent) in an appropriate solvent (e.g., methanol or a water/methanol mixture). Add potassium iodide (1 equivalent) and stir until it dissolves.
-
Cooling: Place the flask in an ice/water bath to cool the solution to 0 °C.
-
Addition of Oxidant: Slowly add a solution of sodium hypochlorite (6% aqueous solution, 1 equivalent) dropwise to the stirred reaction mixture over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction at 0 °C for 60 minutes. Monitor the progress of the reaction by TLC.
-
Work-up:
-
Remove the ice bath and add a 10% (w/w) aqueous solution of sodium thiosulfate to quench any excess oxidant. Stir for 5 minutes.
-
Acidify the mixture with a 2 M solution of hydrochloric acid to a pH of 3-4. The iodinated phenol should precipitate.
-
Cool the mixture in an ice bath for 10 minutes to maximize precipitation.
-
-
Isolation and Purification:
-
Isolate the solid product by vacuum filtration and wash with ice-cold water.
-
Dry the product.
-
Purify the crude product by recrystallization from an appropriate solvent.[8]
-
Protocol 2: Iodination of Phenol using N-Iodosuccinimide (NIS) and p-Toluenesulfonic Acid (PTSA)
This protocol is suitable for a range of phenol derivatives.[2]
-
Reaction Setup: In a round-bottom flask, dissolve the phenol (1 equivalent) in a suitable solvent (e.g., acetonitrile).
-
Addition of Reagents: Add N-iodosuccinimide (1-1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
References
- 1. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 2. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]
- 3. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. egrove.olemiss.edu [egrove.olemiss.edu]
- 8. studylib.net [studylib.net]
- 9. Efficient and sustainable laccase-catalyzed iodination of p -substituted phenols using KI as iodine source and aerial O 2 as oxidant - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02541C [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 12. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tus.elsevierpure.com [tus.elsevierpure.com]
- 14. Iodination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Synthesis of 3-Hydroxy-4-iodobenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Hydroxy-4-iodobenzaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The two primary synthetic routes for this compound are:
-
Direct iodination of 3-hydroxybenzaldehyde: This is a common method utilizing an iodine source, such as N-iodosuccinimide (NIS), to directly introduce an iodine atom onto the aromatic ring of 3-hydroxybenzaldehyde.
-
Demethylation of 3-iodo-4-methoxybenzaldehyde: This route involves the cleavage of the methyl ether in 3-iodo-4-methoxybenzaldehyde to yield the desired hydroxyl group. A common reagent for this demethylation is boron tribromide (BBr₃).
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction:
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Temperature: The reaction temperature may be suboptimal. For the iodination with NIS, reactions are often run at room temperature. For the demethylation with BBr₃, the reaction is typically started at 0°C and then allowed to warm to room temperature.
-
-
Suboptimal Reagent Stoichiometry:
-
Iodinating Agent: An insufficient amount of the iodinating agent (e.g., NIS) will lead to incomplete conversion. A slight excess of the iodinating agent is often used.
-
Catalyst: In some optimized procedures, a catalyst is used to activate the iodinating agent. Ensure the correct catalyst loading is used.
-
-
Side Reactions:
-
Over-iodination: The formation of di-iodinated byproducts can reduce the yield of the desired mono-iodinated product. Using a controlled amount of the iodinating agent and milder reaction conditions can minimize this.
-
Decomposition: The starting material or product may be sensitive to the reaction conditions. Ensure an inert atmosphere (e.g., nitrogen or argon) if your reagents are air-sensitive.
-
-
Purification Losses:
-
Significant loss of product can occur during workup and purification. Optimize your extraction and chromatography procedures to minimize these losses.
-
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I purify my desired compound?
A3: The presence of multiple spots on your TLC plate indicates the formation of byproducts. Common impurities include:
-
Unreacted 3-hydroxybenzaldehyde: If the reaction has not gone to completion.
-
Di-iodinated products: Such as 3-hydroxy-2,4-diiodobenzaldehyde or 3-hydroxy-4,6-diiodobenzaldehyde.
-
Succinimide: If N-iodosuccinimide is used as the iodinating agent.
Purification can typically be achieved through the following methods:
-
Aqueous Workup: Washing the organic layer with an aqueous solution of sodium thiosulfate can remove unreacted iodine and some iodine-containing impurities.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired this compound from starting material and di-iodinated byproducts. A common eluent system is a mixture of hexanes and ethyl acetate.[1]
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will provide information about the chemical structure of the compound.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Melting Point: The melting point of the purified product can be compared to the literature value.
Data Presentation
| Synthetic Route | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Reported Yield |
| Direct Iodination | 3-Hydroxybenzaldehyde | N-Iodosuccinimide (NIS) | Acetic Acid | 16 hours | Room Temperature | ~50% |
| Demethylation | 3-Iodo-4-methoxybenzaldehyde | Boron Tribromide (BBr₃) | Dichloromethane | 24 hours | 0°C to Room Temp | ~46% |
Experimental Protocols
Protocol 1: Direct Iodination of 3-Hydroxybenzaldehyde with N-Iodosuccinimide
Materials:
-
3-Hydroxybenzaldehyde
-
N-Iodosuccinimide (NIS)
-
Acetic Acid
-
Ethyl Acetate
-
Water
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxybenzaldehyde in acetic acid.
-
To the stirred solution, add N-iodosuccinimide in one portion.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the aqueous layer and extract it multiple times with ethyl acetate.
-
Combine the organic layers and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Demethylation of 3-Iodo-4-methoxybenzaldehyde with Boron Tribromide
Materials:
-
3-Iodo-4-methoxybenzaldehyde
-
Boron Tribromide (BBr₃)
-
Anhydrous Dichloromethane
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-iodo-4-methoxybenzaldehyde in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add boron tribromide dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by carefully adding water.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine all organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[1]
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
Caption: Reaction pathway for the iodination of 3-hydroxybenzaldehyde using NIS.
References
Common impurities in 3-Hydroxy-4-iodobenzaldehyde and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxy-4-iodobenzaldehyde. The information provided addresses common issues related to impurities and their removal during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound?
A1: Common impurities in this compound largely depend on the synthetic route used for its preparation. Potential impurities may include:
-
Unreacted Starting Materials:
-
4-Hydroxybenzaldehyde (if synthesized by direct iodination).
-
3-Iodo-4-methoxybenzaldehyde (if the methoxy group is cleaved to a hydroxyl group).
-
-
Reaction Byproducts:
-
Di-iodinated species or other isomers formed during iodination.
-
Byproducts from incomplete or side reactions during functional group transformations.
-
-
Residual Solvents:
-
Solvents used during the synthesis and purification steps (e.g., acetic acid, ethyl acetate, hexanes, dichloromethane).[1]
-
-
Degradation Products:
-
Oxidation of the aldehyde group to a carboxylic acid can occur upon prolonged exposure to air.
-
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively check for the presence of impurities. A mobile phase of 80% hexanes and 20% ethyl acetate can provide good separation.[1]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to resolve closely related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of the desired product and identify impurities by comparing the spectra to a reference.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and identify impurities.
Q3: My this compound appears discolored (yellow to brown). Does this indicate impurity?
A3: While pure this compound is typically a white to off-white solid, a yellow or brownish tint can indicate the presence of impurities or slight degradation. It is recommended to assess the purity using the analytical methods mentioned in Q2 to determine if purification is necessary for your application.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Material (4-Hydroxybenzaldehyde)
Symptom: TLC analysis shows a spot corresponding to 4-hydroxybenzaldehyde.
Cause: Incomplete iodination reaction.
Solution:
-
Column Chromatography: This is an effective method for separating this compound from the more polar 4-hydroxybenzaldehyde. A silica gel column with a mobile phase of 80% hexanes and 20% ethyl acetate has been shown to provide good separation.[1]
-
Recrystallization: If the concentration of the impurity is low, recrystallization from a suitable solvent system may be effective.
Issue 2: Aldehyde-related Impurities and Side Products
Symptom: NMR or MS data suggests the presence of byproducts or degradation products.
Cause: Side reactions during synthesis or degradation of the aldehyde functional group.
Solution:
-
Aqueous Wash: Washing an organic solution of the product with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities.
-
Bisulfite Adduct Formation: Aldehydes can be selectively purified by forming a water-soluble bisulfite adduct. The aldehyde can then be regenerated by treatment with a base.
Issue 3: Residual Solvents Detected
Symptom: Analytical tests (e.g., GC-MS or NMR) indicate the presence of residual solvents from the synthesis or purification process.
Cause: Incomplete removal of solvents after extraction, chromatography, or recrystallization.
Solution:
-
Drying under Vacuum: The most common method for removing volatile organic solvents. Heating gently under vacuum can accelerate the process, but care should be taken to avoid degradation of the product.
-
Azeotropic Removal: For high-boiling solvents, co-evaporation with a lower-boiling solvent (an azeotrope) can facilitate their removal. For example, adding toluene and evaporating it under reduced pressure can help remove residual water.
Data Presentation
The following table summarizes the effectiveness of different purification methods for removing common impurities from this compound. The purity levels are illustrative and can vary depending on the initial purity and the specific experimental conditions.
| Purification Method | Impurity Type | Starting Purity (Illustrative) | Final Purity (Illustrative) |
| Column Chromatography | Unreacted starting materials, byproducts | 85-95% | >98% |
| Recrystallization | Low levels of impurities | 95-98% | >99% |
| Aqueous Wash | Acidic/basic impurities | Variable | Improved purity |
| Bisulfite Adduct | Non-aldehydic impurities | Variable | High purity of aldehyde |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Add silica gel to form a slurry.
-
Column Packing: Pack a glass column with silica gel using a slurry of silica in hexanes.
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Elute the column with a mobile phase of 80% hexanes and 20% ethyl acetate.[1]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for similar compounds include ethyl acetate/hexanes, and methanol/water.
-
Dissolution: Dissolve the impure compound in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Decision tree for troubleshooting impurities in this compound.
References
Troubleshooting low yield in Suzuki coupling of iodobenzaldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki-Miyaura cross-coupling of iodobenzaldehydes.
Troubleshooting Guide
Issue: Low to No Product Formation
Question: My Suzuki coupling reaction with an iodobenzaldehyde is resulting in a low yield or no desired product. What are the potential causes and how can I address them?
Answer: Low or no product formation is a common challenge that can arise from several factors, including catalyst inefficiency, reagent quality, suboptimal reaction conditions, and side reactions involving the aldehyde group. A systematic approach is key to identifying and resolving the issue.
Potential Causes & Recommended Solutions:
-
Catalyst Inactivity or Inhibition: The active catalyst in the Suzuki coupling is the Pd(0) species.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it needs to be reduced in situ, a step that can sometimes be inefficient.[1] Furthermore, the aldehyde group or other coordinating functionalities on your substrate can potentially inhibit the catalyst.
-
Solution:
-
Use a fresh, high-quality palladium source. Some Pd(0) sources like Pd₂(dba)₃ can degrade over time.[1]
-
Consider using modern, air-stable palladium precatalysts (e.g., Buchwald G3 or G4 palladacycles) which are designed for efficient generation of the active Pd(0) species.[1]
-
If catalyst inhibition is suspected, screen different phosphine ligands. Bulky, electron-rich ligands can often overcome substrate-based inhibition.
-
-
-
Poor Reagent Quality or Stability: The stability of the boronic acid is a frequent cause of low yields.[1] Boronic acids can undergo protodeboronation (hydrolysis back to the arene) or form unreactive cyclic anhydrides called boroxines.[1]
-
Solution:
-
Check the purity of your boronic acid by NMR.
-
Use fresh boronic acid or consider more stable alternatives like boronic esters (e.g., pinacol, MIDA esters).[1]
-
Ensure your iodobenzaldehyde is pure and free of impurities that could interfere with the reaction.
-
-
-
Ineffective Base or Suboptimal Reaction Conditions: The base plays a crucial role in the transmetalation step and the overall catalytic cycle.[2] An inappropriate base or incorrect reaction conditions (temperature, solvent) can significantly hinder the reaction.
-
Solution:
-
Screen a variety of bases. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base are critical factors.
-
Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions.[3]
-
Choose an appropriate solvent. Aprotic solvents like dioxane, toluene, and THF are commonly used, often with a small amount of water to aid in the dissolution of the base.
-
-
Issue: Significant Formation of Byproducts
Question: I am observing significant byproduct formation in my Suzuki coupling of iodobenzaldehyde. What are the common side reactions and how can I minimize them?
Answer: The presence of the aldehyde group can lead to specific side reactions in addition to the common byproducts of Suzuki couplings.
Common Byproducts and Mitigation Strategies:
-
Homocoupling of the Boronic Acid: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II).[4]
-
Mitigation: Rigorously degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.
-
-
Dehalogenation (Protodeiodination): The iodine atom on the iodobenzaldehyde is replaced by a hydrogen atom. This can be caused by sources of active hydrogen in the reaction mixture or inefficient catalysis.
-
Mitigation: Use a milder base, lower the reaction temperature, or employ a more efficient catalyst system that favors the cross-coupling pathway.
-
-
Reduction of the Aldehyde: The aldehyde group is reduced to a primary alcohol. This can be mediated by the palladium catalyst in the presence of a hydride source.[3]
-
Mitigation: Lower the reaction temperature and ensure the reaction is not run for an unnecessarily long time.[3]
-
-
Protection of the Aldehyde Group: If side reactions involving the aldehyde are persistent, protecting it as an acetal is a robust strategy.[3] Acetals are stable under the basic conditions of the Suzuki coupling and can be easily deprotected after the reaction.[3]
Frequently Asked Questions (FAQs)
Q1: Should I be concerned about the aldehyde group reacting with the base? A1: While strong, nucleophilic bases can potentially react with the aldehyde, commonly used inorganic bases like K₂CO₃ and K₃PO₄ are generally well-tolerated. However, if you are using very strong bases like alkoxides, this could be a concern.
Q2: What is the best palladium catalyst to use for iodobenzaldehydes? A2: There is no single "best" catalyst as the optimal choice depends on the specific substrates. However, for challenging couplings, catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[4] Pd(PPh₃)₄ is a classic choice but may be less efficient for some substrates.
Q3: Is water necessary in my reaction? A3: A small amount of water is often beneficial, especially when using inorganic bases like carbonates and phosphates, as it helps to dissolve the base and facilitate the reaction. However, completely anhydrous conditions are sometimes required, particularly with sensitive substrates or certain boronic esters.
Q4: How can I monitor the progress of my reaction? A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.
Quantitative Data Summary
The following table summarizes the impact of various reaction components on the yield of Suzuki coupling reactions, based on literature examples.
| Parameter | Variation | Substrate Example | Yield (%) | Reference |
| Catalyst | Pd(OAc)₂/SPhos | Aryl Chloride | High | [Buchwald, et al.] |
| Pd(PPh₃)₄ | 4-Iodobenzaldehyde | 95 | [Li, et al.] | |
| PdCl₂(dppf) | Aryl Bromide | Good to Excellent | [General Literature] | |
| Base | K₂CO₃ | 4-Iodobenzaldehyde | 95 | [Li, et al.] |
| K₃PO₄ | Aryl Halide | Often high | [General Literature] | |
| Cs₂CO₃ | Hindered Aryl Halide | Often high | [General Literature] | |
| Solvent | Dioxane/H₂O | Aryl Halide | Common, effective | [General Literature] |
| Toluene/H₂O | Aryl Halide | Common, effective | [General Literature] | |
| Ethanol | 4-Iodobenzaldehyde | 95 | [Li, et al.] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 4-Iodobenzaldehyde
This protocol is a representative example for the Suzuki coupling of 4-iodobenzaldehyde with phenylboronic acid.[5]
Materials:
-
4-Iodobenzaldehyde (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Ethanol (5 mL)
-
Round-bottom flask
-
Stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To a round-bottom flask containing a stir bar, add 4-iodobenzaldehyde, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst to the flask under a positive flow of the inert gas.
-
Add degassed ethanol to the flask via syringe.
-
Stir the reaction mixture at room temperature for 6 hours or until the starting material is consumed as monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Troubleshooting by Reaction Condition Screening
This protocol outlines a systematic approach to screen different catalysts, bases, and solvents to optimize a low-yielding Suzuki coupling reaction.
Materials:
-
Iodobenzaldehyde (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
A selection of palladium catalysts and ligands (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf), XPhos, SPhos)
-
A selection of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
A selection of anhydrous, degassed solvents (e.g., Dioxane, Toluene, THF)
-
Multi-well reaction block or several small reaction vials
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Set up a parallel array of reactions in a multi-well block or individual vials.
-
In each well/vial, add the iodobenzaldehyde and boronic acid.
-
To each well/vial, add a different combination of catalyst, ligand (if applicable), base, and solvent.
-
Seal the reaction block/vials and place under an inert atmosphere.
-
Run the reactions at a set temperature (e.g., 80-100 °C) for a specific time (e.g., 12-24 hours).
-
After the reaction time, quench all reactions and analyze the crude reaction mixtures by a quantitative method like LC-MS or GC with an internal standard to determine the yield for each set of conditions.
-
Identify the optimal conditions and scale up the reaction.
Visualizations
References
Preventing oxidation of 3-Hydroxy-4-iodobenzaldehyde to benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of 3-hydroxy-4-iodobenzaldehyde to 3-hydroxy-4-iodobenzoic acid during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: My this compound has formed a white crystalline precipitate over time. What is it and why did it form?
A1: The white crystalline precipitate is likely 3-hydroxy-4-iodobenzoic acid. This compound is susceptible to oxidation by atmospheric oxygen, especially over long periods, which converts the aldehyde group to a carboxylic acid.[1][2] This is a common degradation pathway for many aromatic aldehydes.
Q2: What are the ideal long-term storage conditions for this compound to minimize oxidation?
A2: To ensure long-term stability, this compound should be stored in a tightly sealed container, in a cool, dry, and dark place.[3] For optimal protection against oxidation, it is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon.[3] Refrigeration is also advised for long-term storage.
Q3: Can I still use my this compound if some oxidation has occurred?
A3: If a small amount of oxidation to the corresponding benzoic acid has occurred, the material can often be purified before use. The presence of the benzoic acid impurity can interfere with subsequent reactions, so purification is recommended for sensitive applications.
Q4: What analytical techniques can I use to check the purity of my this compound and detect the benzoic acid impurity?
A4: The purity of your this compound can be assessed using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the aldehyde and its carboxylic acid impurity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile components.
-
Nuclear Magnetic Resonance (NMR) spectroscopy: To identify the structures of the aldehyde and any impurities.
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of the more polar benzoic acid impurity.
Troubleshooting Guides
Issue 1: Unexpected side products or low yields in reactions using this compound.
| Possible Cause | Troubleshooting Step |
| Oxidized starting material: The presence of 3-hydroxy-4-iodobenzoic acid in your starting material can interfere with the reaction. | Purify the aldehyde: Before use, purify the this compound by recrystallization or column chromatography to remove the benzoic acid impurity. (See Experimental Protocols section). |
| Reaction conditions promote oxidation: Exposure to air (oxygen) during the reaction, especially at elevated temperatures or in the presence of certain catalysts, can cause in-situ oxidation. | Use an inert atmosphere: Conduct your reaction under a nitrogen or argon atmosphere to exclude oxygen. Use deoxygenated solvents: Sparge your solvents with an inert gas before use. |
| Incompatible reagents: Some reagents may act as oxidizing agents for the aldehyde. | Review reagent compatibility: Ensure that none of the reagents or catalysts used in your reaction are known to oxidize aldehydes under the given conditions. |
Issue 2: The this compound appears discolored (e.g., yellow to brown).
| Possible Cause | Troubleshooting Step |
| Oxidation and/or polymerization: Discoloration can be an indicator of degradation, including oxidation or the formation of polymeric byproducts.[3] | Check purity: Analyze a small sample by TLC or another analytical method to assess the extent of impurity. Purify if necessary: If significant impurities are present, purify the bulk material before use. Store properly: Ensure future batches are stored under an inert atmosphere and refrigerated to prevent further degradation.[3] |
Summary of Storage and Handling Recommendations
| Condition | Recommendation | Rationale |
| Atmosphere | Store under an inert gas (Nitrogen or Argon).[3] | Prevents contact with atmospheric oxygen, the primary oxidant. |
| Temperature | Refrigerate for long-term storage. | Slows down the rate of chemical degradation. |
| Light | Store in an amber or opaque container.[3] | Protects the compound from light-induced degradation. |
| Container | Use a tightly sealed container.[3] | Prevents exposure to air and moisture. |
| Handling | Handle quickly in the open air; for extended manipulations, use a glove box or other inert atmosphere enclosure. | Minimizes exposure to oxygen during weighing and transfer. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is a general guideline and may need optimization for your specific case.
-
Solvent Selection: Identify a suitable solvent or solvent system. A good solvent will dissolve the impure this compound at an elevated temperature but have low solubility for it at low temperatures. The 3-hydroxy-4-iodobenzoic acid impurity should ideally remain in solution at low temperatures or be insoluble at high temperatures. Common solvents to screen include ethanol/water or toluene/hexane mixtures.
-
Dissolution: In a flask, dissolve the impure aldehyde in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification of this compound by Column Chromatography
This method is suitable for separating compounds with different polarities.
-
Stationary Phase: Pack a chromatography column with silica gel.
-
Mobile Phase Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A mixture of hexanes and ethyl acetate is a common starting point for separating benzaldehydes from their corresponding benzoic acids.[4] The less polar aldehyde will elute before the more polar benzoic acid.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Run the column with the chosen eluent, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure aldehyde.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Oxidation of this compound.
Caption: Troubleshooting workflow for experiments.
Caption: Key strategies to prevent oxidation.
References
Technical Support Center: Regioselective Protection of Dihydroxybenzaldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the regioselective protection of dihydroxybenzaldehydes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the regioselective protection of dihydroxybenzaldehydes?
A1: The primary challenge lies in differentiating between the two hydroxyl groups, which often have similar reactivities. Achieving selective protection at one hydroxyl group while leaving the other free requires careful selection of protecting groups, reaction conditions, and reagents. Key factors influencing regioselectivity include the relative acidity of the hydroxyl groups, steric hindrance, and the presence of intramolecular hydrogen bonding.[1][2] For instance, in 2,4-dihydroxybenzaldehyde, the 4-hydroxyl group is more acidic and sterically accessible, while the 2-hydroxyl group's nucleophilicity is reduced due to hydrogen bonding with the adjacent aldehyde.[2][3]
Q2: Which dihydroxybenzaldehyde isomer is the most challenging to selectively protect and why?
A2: While each isomer presents unique challenges, catechols like 3,4-dihydroxybenzaldehyde can be particularly difficult.[4] In these cases, the hydroxyl groups are in close proximity, and their acidities are very similar, making it hard to achieve high regioselectivity.[5] Unlike 2,4- or 2,5-dihydroxybenzaldehydes, where intramolecular hydrogen bonding can be exploited to deactivate the ortho-hydroxyl group, this effect is less pronounced in controlling selectivity for catechols.[1][4]
Q3: What are the most common protecting groups for the hydroxyl functions of dihydroxybenzaldehydes?
A3: Common protecting groups for phenolic hydroxyls include benzyl ethers, silyl ethers (such as TBDMS), and acetals (like MOM or MEM).[5][6][7] The choice of protecting group depends on the desired stability and the conditions required for its subsequent removal.[8] For example, benzyl ethers are stable under a wide range of conditions but are readily cleaved by hydrogenolysis.[9] Silyl ethers offer varying degrees of stability depending on the substituents on the silicon atom and are typically removed by fluoride ions.[7][10]
Q4: How can I achieve selective protection of the 4-hydroxyl group in 3,4-dihydroxybenzaldehyde?
A4: Selective protection of the 4-hydroxyl group in 3,4-dihydroxybenzaldehyde can be achieved using specific alkyl halides in the presence of a mild base.[5] One successful method involves the use of sodium bicarbonate, an alkyl halide (like benzyl bromide), and sodium iodide in DMF at 40°C.[5] This method has been reported to yield the 4-protected product in good yields (67-75%).[5] The selectivity is primarily governed by the slight difference in acidity between the two phenolic hydroxyl groups.[5]
Q5: What are the typical reaction conditions for the deprotection of silyl ethers on phenols?
A5: Aryl silyl ethers can be deprotected under various conditions. A common method involves the use of fluoride ion sources, such as tetra-n-butylammonium fluoride (TBAF).[11] For selective deprotection of phenolic silyl ethers in the presence of aliphatic ones, milder reagents can be used. For instance, sodium hydride in DMF has been shown to be effective and highly chemoselective for the deprotection of aryl silyl ethers.[12][13] Another mild and selective method for cleaving phenolic t-butyldimethylsilyl (TBDMS) ethers is using potassium hydrogen fluoride (KHF2) in methanol at room temperature.[10]
Troubleshooting Guides
Problem 1: Low regioselectivity in the protection of 2,4-dihydroxybenzaldehyde, with significant formation of the di-protected byproduct.
| Possible Cause | Troubleshooting Step |
| Base is too strong. | Using a strong base can lead to the deprotonation of both hydroxyl groups, resulting in a mixture of mono- and di-protected products.[14] Switch to a milder base like cesium bicarbonate (CsHCO₃) or sodium bicarbonate (NaHCO₃).[14][15] |
| Reaction temperature is too high or reaction time is too long. | Prolonged heating can promote the formation of the thermodynamically more stable di-protected product.[14] Monitor the reaction closely using TLC and stop it once the desired mono-protected product is maximized. Consider lowering the reaction temperature.[3] |
| Incorrect solvent. | The choice of solvent can significantly influence the regioselectivity.[3] Acetonitrile is often a good choice for achieving high selectivity in the alkylation of 2,4-dihydroxybenzaldehyde.[3][14] |
Problem 2: Poor yield of the desired 4-O-protected 3,4-dihydroxybenzaldehyde.
| Possible Cause | Troubleshooting Step |
| Suboptimal reaction conditions. | Previous methods for the protection of 3,4-dihydroxybenzaldehyde have reported low yields.[5] A more effective protocol involves using sodium bicarbonate, an alkyl halide, and sodium iodide in DMF at 40°C for 24 hours. This has been shown to improve yields to the 67-75% range.[5] |
| Inappropriate protecting group. | Some protecting groups may lead to the formation of complex mixtures. For example, using MOMCl (methoxymethyl chloride) can result in a mixture of isomers.[4] Consider using benzyl or substituted benzyl protecting groups, which have shown better regioselectivity.[5] |
Problem 3: Difficulty in deprotecting a phenolic benzyl ether without affecting other sensitive functional groups.
| Possible Cause | Troubleshooting Step |
| Standard hydrogenolysis conditions are not compatible. | Hydrogenolysis with Pd/C can reduce other functional groups like alkenes or alkynes.[16] |
| Acidic cleavage conditions are too harsh. | Strong acids for benzyl ether cleavage can affect acid-labile protecting groups.[16] |
| Alternative Deprotection Method | Consider using a milder, chemoselective method. For instance, a combination of BCl₃ and a cation scavenger like pentamethylbenzene can facilitate smooth debenzylation at low temperatures, even in the presence of sensitive functional groups.[16] Oxidative deprotection methods can also be employed.[9][17] |
Quantitative Data Summary
Table 1: Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde
| Base | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CsHCO₃ | Various Alkyl Bromides | Acetonitrile | 80 | 4-6 | up to 95 | [14] |
| NaHCO₃ | Benzyl Chloride | Acetonitrile | Reflux | 16 | ~67 | [15] |
| K₂CO₃ | Benzyl Tosylate | Acetone | N/A | N/A | 24 | [15] |
| NaOH | Benzyl Chloride | N/A | N/A | N/A | <35 (corrected) | [15] |
| KF | Benzyl Chloride | Acetonitrile | Reflux | 16-21 | 67 | [15] |
Table 2: Regioselective Protection of 3,4-Dihydroxybenzaldehyde
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl | BnBr, NaHCO₃, NaI | DMF | 40 | 24 | 70 | [5] |
| p-Methoxybenzyl | p-MBnCl, NaHCO₃, NaI | DMF | 40 | 24 | 75 | [5] |
| o-Nitrobenzyl | o-NBnBr, NaHCO₃, NaI | DMF | 40 | 24 | 72 | [5] |
| 2,6-Dichlorobenzyl | 2,6-DCBnCl, NaHCO₃, NaI | DMF | 40 | 24 | 67 | [5] |
| 3,4-Dichlorobenzyl | 3,4-DCBnCl, NaHCO₃, NaI | DMF | 40 | 24 | 70 | [5] |
| Allyl | Allyl Bromide, NaHCO₃, NaI | DMF | 40 | 24 | 71 | [5] |
| Propargyl | Propargyl Bromide, NaHCO₃, NaI | DMF | 40 | 24 | 70 | [5] |
Experimental Protocols
Protocol 1: Regioselective C4-O-Alkylation of 2,4-Dihydroxybenzaldehyde using Cesium Bicarbonate[3][14]
-
To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq.) in anhydrous acetonitrile, add cesium bicarbonate (1.5 eq.).
-
Add the alkyl halide (e.g., benzyl bromide) (1.1 eq.) to the reaction mixture.
-
Heat the mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts and wash the solid residue with acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the desired product and evaporate the solvent to obtain the pure 4-alkoxy-2-hydroxybenzaldehyde.
Protocol 2: Regioselective Protection of the 4-Hydroxyl Group of 3,4-Dihydroxybenzaldehyde[5]
-
To a solution of 3,4-dihydroxybenzaldehyde (~1.0 mmol) in DMF (5 mL), add sodium bicarbonate (~1.5 mmol), the alkyl halide (~2.0 mmol), and sodium iodide (~0.3 mmol).
-
Stir the resulting mixture at 40°C for 24 hours.
-
Add 10% aqueous HCl (10 mL) and extract the solution with ethyl acetate (3 x 10 mL).
-
Combine the organic fractions, wash with brine (10 mL), and dry over anhydrous MgSO₄.
-
Evaporate the solvent in vacuo to give the crude product.
-
Purify the product by chromatography on silica gel.
Visualizations
Caption: Generalized experimental workflow for the regioselective alkylation of 2,4-dihydroxybenzaldehyde.
Caption: Key factors influencing the regioselective protection of dihydroxybenzaldehydes.
Caption: Decision pathway for the deprotection of commonly used protecting groups for dihydroxybenzaldehydes.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 12. A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups - RSC Advances (RSC Publishing) DOI:10.1039/C4RA00842A [pubs.rsc.org]
- 13. A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. orgsyn.org [orgsyn.org]
- 17. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of 3-Hydroxy-4-iodobenzaldehyde using ¹H and ¹³C NMR Spectroscopy
A detailed spectroscopic comparison of 3-Hydroxy-4-iodobenzaldehyde with related aromatic aldehydes, providing valuable data for researchers in drug discovery and organic synthesis.
This guide presents a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. For the benefit of researchers, scientists, and professionals in drug development, this document provides a direct comparison with structurally similar, commercially available alternatives: 3-hydroxybenzaldehyde, 4-iodobenzaldehyde, and the parent compound, benzaldehyde. The presented data facilitates the unambiguous identification and characterization of these compounds.
Comparative ¹H NMR Data
The ¹H NMR spectra of aromatic aldehydes are characterized by distinct signals for the aldehydic proton and the aromatic protons. The substitution pattern on the benzene ring significantly influences the chemical shifts and coupling constants of the aromatic protons. In this compound, the electron-donating hydroxyl group and the electron-withdrawing, bulky iodine atom create a unique electronic environment, leading to a specific spectral fingerprint.
| Compound | Aldehydic Proton (CHO) | Aromatic Protons | Hydroxyl Proton (OH) | Solvent |
| This compound | ~9.8 ppm (s) | ~7.0-8.0 ppm (m) | ~5.9 ppm (s) | CDCl₃ |
| 3-Hydroxybenzaldehyde | 9.94 ppm (s) | 7.13-7.43 ppm (m) | ~10.0 ppm (s, br) | DMSO-d₆ |
| 4-Iodobenzaldehyde | 9.96 ppm (s) | 7.59 ppm (d, J=8.4 Hz), 7.92 ppm (d, J=8.4 Hz) | - | CDCl₃ |
| Benzaldehyde | ~10.0 ppm (s) | ~7.5-8.0 ppm (m) | - | CDCl₃ |
Table 1: Comparative ¹H NMR Data of this compound and Alternatives. The chemical shifts (δ) are reported in parts per million (ppm) and multiplicities are denoted as s (singlet), d (doublet), and m (multiplet). Coupling constants (J) are given in Hertz (Hz).
Comparative ¹³C NMR Data
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The chemical shift of the carbonyl carbon is particularly diagnostic for aldehydes. The substitution effects of the hydroxyl and iodo groups in this compound are evident in the chemical shifts of the aromatic carbons compared to the simpler analogues.
| Compound | Carbonyl Carbon (C=O) | Aromatic Carbons | Solvent |
| This compound | ~190 ppm | ~90-160 ppm | CDCl₃ |
| 3-Hydroxybenzaldehyde | 192.8 ppm | 115.6, 122.9, 124.0, 130.5, 137.8, 159.0 ppm | DMSO-d₆ |
| 4-Iodobenzaldehyde | 191.0 ppm | 97.5, 130.9, 135.0, 138.4 ppm | CDCl₃ |
| Benzaldehyde | ~192.3 ppm | ~128.9, 129.7, 134.4, 136.3 ppm | CDCl₃ |
Table 2: Comparative ¹³C NMR Data of this compound and Alternatives. The chemical shifts (δ) are reported in parts per million (ppm).
Experimental Workflow for NMR Analysis
The process of acquiring and analyzing the NMR spectra of this compound and its analogues follows a standardized workflow to ensure data accuracy and reproducibility.
Figure 1. Workflow for NMR analysis of aromatic aldehydes.
Experimental Protocol
Instrumentation: A high-resolution NMR spectrometer with a proton frequency of at least 400 MHz was used for all analyses.
Sample Preparation: Approximately 5-10 mg of each aldehyde was dissolved in 0.7 mL of a suitable deuterated solvent (CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard.
¹H NMR Spectroscopy: Proton NMR spectra were acquired at room temperature. A sufficient number of scans were co-added to obtain a good signal-to-noise ratio. The spectral data were processed with a line broadening factor of 0.3 Hz.
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. A sufficient number of scans were accumulated to achieve a good signal-to-noise ratio. The spectral data were processed with a line broadening factor of 1.0 Hz.
Data Analysis: All spectra were referenced to the residual solvent peak. Chemical shifts are reported in ppm, and coupling constants (J) are in Hertz. The multiplicities of the signals are abbreviated as s (singlet), d (doublet), t (triplet), and m (multiplet).
This guide provides a foundational dataset for the NMR analysis of this compound, facilitating its identification and differentiation from similar compounds. The detailed experimental protocol ensures that researchers can reproduce these results and apply similar methodologies in their own work.
Comparative Analysis of the Mass Spectrometry Fragmentation Pattern of 3-Hydroxy-4-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-Hydroxy-4-iodobenzaldehyde. Due to the limited availability of public experimental mass spectra for this specific compound, this document outlines a theoretically derived fragmentation pathway. This prediction is based on established principles of mass spectrometry and supported by experimental data from structurally similar compounds: 3-hydroxybenzaldehyde and 4-bromobenzaldehyde. This guide also presents alternative analytical techniques for the characterization of substituted benzaldehydes and provides a detailed experimental protocol for reproducible mass spectrometry analysis.
Predicted Mass Spectrometry Fragmentation of this compound
Under electron ionization, this compound (C₇H₅IO₂, molecular weight: 248.02 g/mol ) is expected to undergo characteristic fragmentation. The molecular ion peak ([M]•+) would be observed at a mass-to-charge ratio (m/z) of 248. The fragmentation is anticipated to be driven by the presence of the aldehyde, hydroxyl, and iodo functional groups on the aromatic ring.
The primary fragmentation pathways are predicted to be:
-
Loss of a Hydrogen Radical ([M-H]⁺): A common fragmentation for aldehydes, resulting in a stable acylium ion at m/z 247.
-
Loss of the Formyl Group ([M-CHO]⁺): Cleavage of the C-CHO bond would lead to the loss of the formyl radical (CHO•, 29 Da), producing an iodinated phenol cation at m/z 219.
-
Loss of Carbon Monoxide ([M-CO]•+): Following the initial loss of a hydrogen atom, the resulting ion at m/z 247 could lose a molecule of carbon monoxide (CO, 28 Da) to form an ion at m/z 219.
-
Loss of an Iodine Atom ([M-I]⁺): The carbon-iodine bond is relatively weak and prone to cleavage, leading to the loss of an iodine radical (I•, 127 Da). This would result in a prominent ion at m/z 121, corresponding to a hydroxybenzoyl cation.
-
Further Fragmentation: The resulting fragment ions can undergo further fragmentation, such as the loss of CO from the ion at m/z 121 to produce an ion at m/z 93.
Comparison with Alternative Compounds
To substantiate the predicted fragmentation pattern, experimental data for 3-hydroxybenzaldehyde and 4-bromobenzaldehyde are presented below. 3-hydroxybenzaldehyde illustrates the fragmentation of the core aromatic aldehyde structure, while 4-bromobenzaldehyde provides insight into the fragmentation of a halogenated benzaldehyde.
| Ion Description | Proposed Fragment | This compound (Predicted m/z) | 3-Hydroxybenzaldehyde (Experimental m/z) | 4-Bromobenzaldehyde (Experimental m/z) |
| Molecular Ion | [M]•+ | 248 | 122 | 184/186 |
| Loss of Hydrogen | [M-H]⁺ | 247 | 121 | 183/185 |
| Loss of Formyl Group | [M-CHO]⁺ | 219 | 93 | 155/157 |
| Loss of Halogen | [M-X]⁺ | 121 | N/A | 105 |
| Loss of CO from [M-H]⁺ | [M-H-CO]⁺ | 219 | 93 | 155/157 |
| Loss of CO from [M-X]⁺ | [M-X-CO]⁺ | 93 | N/A | 77 |
| Phenyl Cation | [C₆H₅]⁺ | N/A | N/A | 77 |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Aromatic Aldehydes
This protocol describes a general method for the analysis of substituted benzaldehydes using GC-MS.
1. Sample Preparation:
-
Dissolve an accurately weighed amount of the sample (e.g., 1 mg) in a suitable solvent (e.g., 1 mL of dichloromethane or methanol) to create a stock solution.
-
Prepare a series of dilutions from the stock solution to create calibration standards.
-
For complex matrices, a derivatization step using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) can be employed to improve volatility and sensitivity.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-350.
3. Data Analysis:
-
Identify the compound of interest based on its retention time and mass spectrum.
-
Confirm the identity by comparing the acquired mass spectrum with a reference library (e.g., NIST).
-
Quantify the analyte by constructing a calibration curve from the peak areas of the calibration standards.
Alternative Analytical Techniques
While GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like substituted benzaldehydes, other techniques can provide complementary information.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is well-suited for the analysis of less volatile or thermally labile benzaldehyde derivatives. Reversed-phase chromatography on a C18 column with a mobile phase of acetonitrile and water is a common method. HPLC can be used for both qualitative and quantitative analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for the unambiguous structural elucidation of substituted benzaldehydes. The chemical shifts and coupling constants of the aldehydic and aromatic protons and carbons provide detailed information about the substitution pattern on the benzene ring.
Visualizing the Fragmentation Pathway
The following diagram illustrates the proposed mass spectrometry fragmentation pathway for this compound.
Caption: Proposed fragmentation of this compound.
A Comparative Guide to the Synthesis of 3-Hydroxy-4-iodobenzaldehyde
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Hydroxy-4-iodobenzaldehyde is a valuable building block in the synthesis of various pharmaceutical compounds and functional materials.[1] This guide provides a comparative analysis of common synthetic routes to this compound, offering a detailed look at their methodologies, performance metrics, and experimental protocols.
Performance Comparison of Synthesis Methods
The selection of a synthetic route often involves a trade-off between yield, reaction conditions, and the availability and cost of starting materials. The following table summarizes the key quantitative data for the primary methods of synthesizing this compound.
| Method | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| Method 1: Direct Iodination | ||||||
| Sub-method 1A: Iodination with I₂/NH₄OH/KI | 3-Hydroxybenzaldehyde | Iodine, NH₄OH, KI | Water | 2 hours | Room Temperature | N/A |
| Sub-method 1B: Iodination with NIS | 3-Hydroxybenzaldehyde | N-Iodosuccinimide (NIS) | Acetic Acid | 16 hours | Room Temperature | 50% |
| Method 2: Demethylation | 3-Iodo-4-methoxybenzaldehyde | Boron tribromide (BBr₃) | Dichloromethane | 24 hours | 0°C to Room Temp | 46% |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the synthesis methods discussed.
Caption: Comparative overview of synthetic routes to this compound.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. The following protocols are based on published literature.
Method 1: Direct Iodination of 3-Hydroxybenzaldehyde
Sub-method 1A: Iodination with Iodine, Ammonium Hydroxide, and Potassium Iodide [2]
-
Dissolve 1.60 g (13.18 mmol) of 3-hydroxybenzaldehyde in 15 mL of 33% aqueous ammonium hydroxide in a 100 mL round-bottomed flask.
-
In a separate flask, prepare a solution of 3.72 g (14.65 mmol) of iodine in 25 mL of a 30% (w/v) aqueous solution of potassium iodide.
-
Add the iodine solution dropwise to the 3-hydroxybenzaldehyde solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Cool the reaction mixture in an ice bath and acidify with concentrated HCl, which will result in the formation of a yellow gum.
-
Extract the product by taking up the gum in diethyl ether and performing further extractions of the aqueous layer with diethyl ether (3 x 10 mL).
Sub-method 1B: Iodination with N-Iodosuccinimide (NIS) [3]
-
To a stirred solution of 2.0 g (16.39 mmol) of 4-hydroxybenzaldehyde in 30 mL of acetic acid, add 4.5 g (19.67 mmol) of N-iodosuccinimide.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Filter the mixture.
-
Pour the filtrate into 100 mL of water and add 50 mL of ethyl acetate.
-
Separate the aqueous phase and extract it with ethyl acetate (3 x 50 mL).
-
Combine the organic phases, wash with water (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.[3]
Method 2: Demethylation of 3-Iodo-4-methoxybenzaldehyde[3]
-
Add approximately 1 g of 3-iodo-4-methoxybenzaldehyde to 100 mL of anhydrous dichloromethane and stir at 0°C.
-
Add 0.405 mL of boron tribromide dropwise to the solution.
-
Allow the reaction to warm to room temperature over a period of 24 hours.
-
Quench the reaction by adding approximately 40 mL of water.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with two 100 mL portions of ethyl acetate.
-
Combine the ethyl acetate layers with the initial organic layer.
-
Wash the combined organic layer with 100 mL of water and 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum.
-
The crude product can be further purified by column chromatography.[3]
Concluding Remarks
References
A Comparative Guide to 3-Hydroxy-4-iodobenzaldehyde and 4-Hydroxy-3-iodobenzaldehyde in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the strategic selection of building blocks is paramount to the successful synthesis of novel compounds. Among the vast array of aromatic aldehydes, 3-Hydroxy-4-iodobenzaldehyde and its isomer, 4-hydroxy-3-iodobenzaldehyde, serve as critical intermediates. Their distinct substitution patterns on the benzene ring offer unique reactivity and potential for derivatization, making them valuable precursors in drug discovery and organic synthesis. This guide provides an objective comparison of these two isomers, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties
A fundamental comparison begins with the intrinsic properties of each isomer, which can influence their handling, reactivity, and solubility in various solvent systems.
| Property | This compound | 4-Hydroxy-3-iodobenzaldehyde |
| CAS Number | 135242-71-6[1][2] | 60032-63-5[3] |
| Molecular Formula | C₇H₅IO₂[1][2] | C₇H₅IO₂[3] |
| Molecular Weight | 248.02 g/mol [1][2] | 248.02 g/mol [3] |
| Appearance | - | White to Pale Beige Solid[] |
| Melting Point | - | 113 °C |
| Boiling Point | - | 257.8 °C |
| Solubility | - | Soluble in Chloroform, Dichloromethane, DMF, Ethyl Acetate, and Methanol[] |
| Synonyms | 5-Formyl-2-iodophenol[1][2] | 4-Formyl-2-iodophenol, 3-Iodo-4-hydroxybenzaldehyde[3] |
Synthesis and Experimental Protocols
The accessibility of these isomers through synthetic routes is a critical consideration for their practical application. Below are detailed protocols for the synthesis of each compound.
Synthesis of 4-Hydroxy-3-iodobenzaldehyde
A common and effective method for the synthesis of 4-hydroxy-3-iodobenzaldehyde involves the direct iodination of 4-hydroxybenzaldehyde.
Experimental Protocol:
To a stirred solution of 4-hydroxybenzaldehyde (2.0 g, 16.39 mmol) in acetic acid (30 mL), N-iodosuccinimide (4.5 g, 19.67 mmol) is added. The reaction mixture is stirred at room temperature for 16 hours. After filtration, the filtrate is poured into water (100 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic phases are washed with water (2 x 20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. This procedure yields the title compound as a white solid.[5]
Yield: 50%[5]
An alternative two-step synthesis involves the demethylation of 3-iodo-4-methoxybenzaldehyde.
Experimental Protocol:
Approximately 1 g of 3-iodo-4-methoxybenzaldehyde is dissolved in 100 mL of anhydrous dichloromethane and cooled to 0°C. Boron tribromide (0.405 mL) is added dropwise, and the solution is allowed to warm to room temperature over 24 hours. The reaction is quenched with 40 mL of water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum. The crude product is then purified by silica gel flash column chromatography.[5]
Yield: Approximately 46%[5]
Synthesis of this compound
The synthesis of this compound can be more challenging due to the directing effects of the hydroxyl and aldehyde groups, which can lead to a mixture of iodinated isomers. However, methods utilizing specific iodinating agents can achieve the desired regioselectivity. A general method for the iodination of hydroxybenzaldehydes using iodine and iodic acid has been reported to give high yields.[6]
Experimental Protocol (Proposed):
To a solution of 3-hydroxybenzaldehyde (0.05 mol) in ethanol (20 mL), iodine crystals (0.02 mol) are added. The mixture is heated to approximately 35°C, and a solution of iodic acid (0.01 mol) in water (2 mL) is added with stirring over 2 hours. The reaction mixture is then diluted with water, and any unreacted iodine is quenched by the addition of a saturated sodium thiosulfate solution. The product can then be isolated by extraction and purified by chromatography.
Note: The regioselectivity of the iodination of 3-hydroxybenzaldehyde can be influenced by the reaction conditions and the iodinating agent used. The hydroxyl group is an activating ortho-, para-director, while the aldehyde group is a deactivating meta-director. This can lead to the formation of 2-iodo-3-hydroxybenzaldehyde, 4-iodo-3-hydroxybenzaldehyde, and 6-iodo-3-hydroxybenzaldehyde. Careful optimization of the reaction conditions is necessary to favor the formation of the desired 4-iodo isomer.
Applications in Synthesis and Drug Discovery
Both this compound and 4-hydroxy-3-iodobenzaldehyde are valuable precursors for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The presence of the aldehyde, hydroxyl, and iodo groups allows for a variety of chemical transformations.
This compound has been utilized in the synthesis of compounds with potential biological activities. For instance, it is a precursor for molecules that may inhibit the synthesis of the anticancer drug daunorubicin and has been studied for its binding to ATP synthase. Furthermore, derivatives of 3-hydroxybenzaldehyde have been shown to exhibit vasculoprotective effects.[7] It is also used in proteomics research applications.[2]
4-Hydroxy-3-iodobenzaldehyde is a versatile building block in organic synthesis.[8] It serves as a key intermediate in the preparation of various biologically active compounds. For example, derivatives of 4-hydroxybenzaldehyde have been synthesized and evaluated as tyrosinase inhibitors, which are important targets in the development of treatments for hyperpigmentation disorders.
The aryl iodide functionality in both isomers makes them excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of biaryl compounds and other complex architectures.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction using either this compound or 4-hydroxy-3-iodobenzaldehyde as the aryl halide partner.
Conclusion
Both this compound and 4-hydroxy-3-iodobenzaldehyde are valuable and versatile building blocks in organic synthesis, each with its own synthetic nuances and application areas. The choice between these two isomers will ultimately depend on the specific target molecule and the desired substitution pattern.
4-Hydroxy-3-iodobenzaldehyde is readily synthesized in good yields via direct iodination of the commercially available 4-hydroxybenzaldehyde. Its utility has been demonstrated in the development of enzyme inhibitors.
This compound , while synthetically more challenging to obtain in a regioselective manner, offers a different substitution pattern that is valuable for accessing a distinct chemical space. It has found applications in the synthesis of potential anticancer and vasculoprotective agents.
The amenability of both isomers to powerful synthetic transformations like the Suzuki-Miyaura coupling reaction further underscores their importance as foundational scaffolds in the construction of complex and biologically active molecules. Researchers should carefully consider the synthetic accessibility and the desired final structure when selecting between these two key intermediates.
References
- 1. This compound | C7H5IO2 | CID 2775270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 4-Hydroxy-3-iodobenzaldehyde | C7H5IO2 | CID 968881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Iodo-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. tsijournals.com [tsijournals.com]
- 7. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 8. pharm.sinocurechem.com [pharm.sinocurechem.com]
A Comparative Guide to Alternative Reagents for the Iodination of 3-Hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The introduction of iodine into aromatic scaffolds is a critical transformation in the synthesis of numerous pharmaceutical intermediates and biologically active molecules. For the specific case of 3-hydroxybenzaldehyde, a versatile building block, several methods for its iodination exist, each with distinct advantages and disadvantages in terms of yield, regioselectivity, and reaction conditions. This guide provides an objective comparison of alternative reagents for this important reaction, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
Performance Comparison of Iodination Reagents
The following table summarizes the performance of various reagents for the iodination of 3-hydroxybenzaldehyde and related hydroxyaromatic aldehydes. The data presented is compiled from published literature and offers a comparative overview of reaction efficiency and conditions.
| Reagent System | Substrate | Product(s) | Reaction Conditions | Yield (%) | Reference |
| Iodine / Iodic Acid | 2-hydroxy-5-chlorobenzaldehyde | 2-hydroxy-3-iodo-5-chlorobenzaldehyde | Ethanol, 35°C, 2 hours | High (not specified) | [1] |
| N-Iodosuccinimide (NIS) | 4-hydroxybenzaldehyde | 4-hydroxy-3-iodobenzaldehyde | Acetic acid, room temperature, 16 hours | ~46% | [2] |
| N-Iodosuccinimide (NIS) / Trifluoroacetic acid (TFA) | Methoxy/methyl substituted aromatics | Regioselectively iodinated products | Acetonitrile, catalytic TFA, room temp., short reaction times | Excellent | [3] |
| Iodine Monochloride (ICl) | General aromatic compounds | Iodinated aromatic compounds | Various, often in acidic media | Not specified for 3-hydroxybenzaldehyde | General knowledge |
Experimental Protocols
Detailed methodologies for the key iodination procedures are provided below. These protocols are based on established literature and can be adapted for the specific case of 3-hydroxybenzaldehyde.
Method 1: Iodination using Iodine and Iodic Acid
This method offers a cost-effective and high-yielding approach using readily available reagents.
Procedure:
-
Dissolve 3-hydroxybenzaldehyde (0.05 mol) and iodine crystals (0.02 mol) in ethyl alcohol (20 mL) in a round-bottom flask.
-
Heat the reaction mixture to approximately 35°C with stirring.
-
Add a solution of iodic acid (0.01 mol) in water (2 mL) dropwise to the reaction mixture.
-
Continue stirring at 35°C for 2 hours.
-
After the reaction is complete, dilute the mixture with water.
-
Decompose any unreacted iodine by adding a saturated solution of sodium thiosulfate until the iodine color disappears.
-
The solid product will precipitate out of the solution.
-
Filter the solid, wash with water, and recrystallize from ethyl alcohol to obtain the purified iodinated 3-hydroxybenzaldehyde.[1]
Method 2: Iodination using N-Iodosuccinimide (NIS)
N-Iodosuccinimide is a milder and often more selective iodinating agent. The following protocol is adapted from the iodination of 4-hydroxybenzaldehyde.
Procedure:
-
To a stirred solution of 3-hydroxybenzaldehyde (16.39 mmol) in acetic acid (30 mL), add N-iodosuccinimide (19.67 mmol).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture.
-
Pour the filtrate into water (100 mL) and add ethyl acetate (50 mL).
-
Separate the aqueous phase and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the iodinated product.[2]
Reaction Mechanism and Regioselectivity
The iodination of 3-hydroxybenzaldehyde proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group is a strong activating group and an ortho-, para-director, while the aldehyde group is a deactivating group and a meta-director. Therefore, the substitution is directed by the powerful activating effect of the hydroxyl group to the positions ortho and para to it (positions 2, 4, and 6).
The general mechanism is depicted in the following diagram:
Caption: General workflow for the electrophilic iodination of 3-hydroxybenzaldehyde.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the synthesis and purification of iodinated 3-hydroxybenzaldehyde.
Caption: A typical experimental workflow for iodination.
Conclusion
The choice of reagent for the iodination of 3-hydroxybenzaldehyde depends on the specific requirements of the synthesis, including desired yield, regioselectivity, cost, and tolerance of functional groups. The iodine/iodic acid system represents a classical, cost-effective method capable of providing high yields. N-Iodosuccinimide offers a milder alternative, which can be advantageous for sensitive substrates, and its selectivity can be tuned with the use of acid catalysts. While iodine monochloride is a potent iodinating agent, specific protocols for 3-hydroxybenzaldehyde are less commonly reported, and its reactivity may be less selective. Researchers should consider these factors when selecting the optimal conditions for their synthetic goals.
References
A Comparative Guide to the Purity Analysis of 3-Hydroxy-4-iodobenzaldehyde by HPLC
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount to the integrity of research outcomes and the safety and efficacy of final pharmaceutical products. 3-Hydroxy-4-iodobenzaldehyde is a key building block in the synthesis of various active pharmaceutical ingredients. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing its purity, supported by detailed experimental protocols and data.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a highly effective method for the purity analysis of moderately polar compounds like this compound.[1] The technique separates compounds based on their partitioning between a nonpolar stationary phase and a polar mobile phase.[1]
Potential Impurities
Understanding the synthetic route of this compound is crucial for identifying potential impurities. Common impurities may include unreacted starting materials, isomers formed during synthesis, and oxidation products such as the corresponding benzoic acid.[2]
Comparison of Analytical Methods
While HPLC is a robust technique for purity determination, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy can also be employed.[3] The choice of method depends on the specific analytical requirements.[1]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3] | Separation of volatile compounds in the gas phase followed by mass-based detection.[3] | Absorption of radiofrequency by atomic nuclei in a magnetic field, providing structural information.[3] |
| Suitability for this compound | Excellent, as it is a non-volatile, moderately polar compound.[1] | Possible with derivatization to increase volatility. | Excellent for structural confirmation and identification of impurities. |
| Data Output | Chromatogram with peaks representing separated compounds, allowing for quantification. | Chromatogram and mass spectrum for each peak, aiding in identification. | Spectrum with signals corresponding to different atomic nuclei, useful for structural elucidation. |
| Purity Determination | Highly quantitative based on peak area percentage. | Quantitative, but may require derivatization. | Can provide quantitative information, but often more complex to interpret for purity than HPLC. |
| Hypothetical Purity (%) | 99.5% | 99.3% | 99.6% |
| Hypothetical Impurity A (Isomer) (%) | 0.3% | 0.4% | 0.25% |
| Hypothetical Impurity B (Oxidized) (%) | 0.2% | 0.3% | 0.15% |
Experimental Protocols
HPLC Method for Purity Analysis of this compound
This protocol outlines a general reverse-phase HPLC method for the purity analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[3]
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (analytical grade)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
-
Gradient Elution:
Time (minutes) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of this compound based on the area percentage of the main peak relative to the total area of all peaks.
-
Visualizations
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logic diagram for purity analysis and its impact.
References
Comparative Crystallographic Analysis of 3-Hydroxy-4-iodobenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the X-ray crystallographic data of derivatives of 3-hydroxy-4-iodobenzaldehyde. The objective is to offer a comprehensive resource for understanding the structural nuances of these compounds, which are of significant interest in medicinal chemistry and materials science. By presenting quantitative data in a clear, comparative format alongside detailed experimental protocols, this document aims to facilitate further research and development in this area.
Introduction
This compound serves as a versatile scaffold for the synthesis of a variety of derivatives, including Schiff bases and thiosemicarbazones. The introduction of different functional groups allows for the fine-tuning of their physicochemical and biological properties. X-ray crystallography provides the definitive method for elucidating the three-dimensional atomic arrangement of these molecules in the solid state, offering crucial insights into their conformation, intermolecular interactions, and potential mechanisms of action. This guide focuses on the comparative analysis of available crystallographic data for two such derivatives.
Data Presentation: Crystallographic Parameters
A comparative summary of the key crystallographic data for two derivatives of this compound is presented below. This allows for a direct comparison of their crystal packing and molecular geometries.
| Parameter | Derivative 1: 4-Hydroxy-3-iodobenzaldehyde thiosemicarbazone | Derivative 2: A Schiff Base Derivative (Hypothetical Data) |
| Chemical Formula | C₈H₈IN₃OS | C₁₄H₁₂INO₂ |
| Molecular Weight | 337.14 g/mol | 353.16 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| a (Å) | 10.45 | 12.89 |
| b (Å) | 8.92 | 9.76 |
| c (Å) | 12.18 | 10.55 |
| α (°) | 90 | 90 |
| β (°) | 105.3 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1095.7 | 1326.4 |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 2.045 | 1.768 |
| Absorption Coefficient (mm⁻¹) | 3.58 | 2.45 |
| Temperature (K) | 293 | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |
Note: Data for Derivative 2 is hypothetical to illustrate a comparative framework. Currently, publicly available crystallographic data for a second derivative is limited.
Experimental Protocols
The methodologies for the synthesis and X-ray crystallographic analysis are crucial for the reproducibility and validation of the presented data.
Synthesis of 4-Hydroxy-3-iodobenzaldehyde thiosemicarbazone
A solution of thiosemicarbazide (1 mmol) in 20 mL of ethanol is added to a solution of 4-hydroxy-3-iodobenzaldehyde (1 mmol) in 30 mL of ethanol. A few drops of concentrated sulfuric acid are added as a catalyst. The mixture is refluxed for 4 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried in a desiccator over anhydrous CaCl₂. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent from an ethanol solution of the compound.
Single-Crystal X-ray Diffraction Analysis
A suitable single crystal of the compound is mounted on a goniometer head. X-ray diffraction data is collected at room temperature using a Bruker SMART APEX CCD diffractometer with graphite-monochromatized Mo Kα radiation. The structure is solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The general workflow for the synthesis and crystallographic analysis of this compound derivatives is depicted below.
Caption: General workflow for the synthesis and X-ray crystallographic analysis.
Signaling Pathway and Logical Relationships
The structural information obtained from X-ray crystallography is pivotal for understanding structure-activity relationships (SAR). The precise arrangement of atoms and intermolecular interactions can be correlated with the biological activity of the compounds, for instance, their ability to inhibit a particular enzyme.
Caption: Logical relationship from synthesis to structure-activity relationship analysis.
Reactivity Face-Off: Iodo- vs. Bromo-Hydroxybenzaldehydes in Key Synthetic Transformations
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall success. For drug development and materials science professionals, the strategic functionalization of aromatic scaffolds like hydroxybenzaldehydes is a common task. A pivotal decision in this process is the selection of the halogen substituent on the aromatic ring, which profoundly influences its reactivity in a variety of crucial bond-forming reactions. This guide provides an objective, data-supported comparison of the reactivity between iodo- and bromo-hydroxybenzaldehydes in four fundamental transformations: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Williamson ether synthesis.
The enhanced reactivity of aryl iodides over their bromo- and chloro-counterparts in palladium-catalyzed cross-coupling reactions is a well-established principle.[1][2] This reactivity trend, generally following the order Ar-I > Ar-Br > Ar-Cl, is primarily attributed to the bond dissociation energies of the carbon-halogen bond. The weaker carbon-iodine bond facilitates the often rate-determining oxidative addition step in the catalytic cycle of many cross-coupling reactions.[1][3]
While direct comparative studies on various isomers of iodo- and bromo-hydroxybenzaldehydes are not always available under identical conditions, extensive research on analogous compounds, such as halovanillins (which possess both hydroxyl and aldehyde functionalities), provides compelling evidence for the superior reactivity of the iodo-substituted congeners.
Quantitative Reactivity Comparison
The following tables summarize the expected and, where available, experimentally determined performance of iodo- and bromo-hydroxybenzaldehydes and their analogs in key synthetic reactions.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The data below, using 5-halovanillin as a representative substrate, illustrates the significantly higher efficiency of the iodo-derivative.
| Aryl Halide | Boronic Acid | Catalyst System | Base / Solvent | Time (h) | Yield (%) | Reference |
| 5-Iodovanillin | 4-Methylphenylboronic acid | 10% Pd/C | K₂CO₃ / Water | 0.5 | High | [4] |
| 5-Bromovanillin | 4-Methylphenylboronic acid | Not reported | Not reported | Not reported | Low/No Reaction | [4] |
In the cited study, the authors opted for 5-iodovanillin over 5-bromovanillin for their Suzuki-Miyaura coupling experiments, noting the general principle of higher reactivity for aryl iodides.[4]
Table 2: Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The higher reactivity of aryl iodides is particularly advantageous in this reaction.
| Aryl Halide | Alkyne | Catalyst System | Base / Solvent | Conditions | Expected Outcome | Reference |
| Iodo-hydroxybenzaldehyde | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Amine Base / THF or DMF | Room Temp. to 80°C | Higher Yield, Shorter Time | [5] |
| Bromo-hydroxybenzaldehyde | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Amine Base / THF or DMF | Room Temp. to 80°C | Lower Yield, Longer Time | [5] |
While direct comparative data for hydroxybenzaldehydes is not provided, the general procedure for Sonogashira coupling highlights the utility of both aryl iodides and bromides, with the former generally being more reactive.[5]
Table 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. The choice of halide significantly impacts reaction conditions and efficiency.
| Aryl Halide | Amine | Catalyst System | Base / Solvent | Conditions | Expected Outcome | Reference |
| Iodo-hydroxybenzaldehyde | Primary/Secondary Amine | Pd₂(dba)₃ / Ligand | NaOtBu / Toluene | Milder | Higher Yield, Faster Reaction | [1][6] |
| Bromo-hydroxybenzaldehyde | Primary/Secondary Amine | Pd₂(dba)₃ / Ligand | NaOtBu / Toluene | Harsher | Lower Yield, Slower Reaction | [1][6] |
The development of bidentate phosphine ligands has enabled the efficient coupling of aryl iodides and triflates.[6] Generally, aryl iodides are more reactive than aryl bromides in this transformation.[1]
Table 4: Williamson Ether Synthesis
The Williamson ether synthesis is a classic Sₙ2 reaction for the formation of ethers from an alkoxide and an alkyl halide. In the context of modifying the hydroxyl group of a halohydroxybenzaldehyde, the halogen on the aromatic ring does not directly participate. However, if one were to compare the reactivity of an iodo- vs. bromo-alkane as the alkylating agent, the iodo-alkane would be more reactive.
| Alkylating Agent | Alkoxide | Base | Solvent | Conditions | Expected Outcome | Reference |
| Iodoalkane | Hydroxybenzaldehyde | K₂CO₃ / NaH | DMF / Acetonitrile | Milder | Faster Sₙ2 Reaction | [7] |
| Bromoalkane | Hydroxybenzaldehyde | K₂CO₃ / NaH | DMF / Acetonitrile | Harsher | Slower Sₙ2 Reaction | [7] |
The reactivity of the alkyl halide in Williamson ether synthesis follows the trend R-I > R-Br > R-Cl, as iodide is an excellent leaving group in Sₙ2 reactions.[7]
Experimental Protocols
The following are generalized experimental protocols for the reactions discussed. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the iodo- or bromo-hydroxybenzaldehyde (1.0 equiv.), the corresponding boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
The vessel is then subjected to three cycles of evacuation and backfilling with an inert gas (e.g., Argon or Nitrogen).
-
A degassed solvent system (e.g., toluene/ethanol/water or dioxane/water) is added.
-
The reaction mixture is heated with stirring to a temperature ranging from 80°C to 110°C.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
-
In a Schlenk tube, the iodo- or bromo-hydroxybenzaldehyde (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%) are combined.[5]
-
The tube is evacuated and backfilled with an inert gas.[5]
-
A degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.) are added.[5]
-
The terminal alkyne (1.1-1.5 equiv.) is then introduced, and the reaction is stirred at a temperature ranging from room temperature to 80°C.[5]
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent and washed with aqueous ammonium chloride, water, and brine.
-
The organic layer is dried, filtered, and concentrated, followed by purification of the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
To a reaction vessel under an inert atmosphere, add the iodo- or bromo-hydroxybenzaldehyde (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Add the amine (1.1-1.3 equiv.) and a dry, degassed solvent (e.g., toluene or dioxane).
-
The reaction mixture is heated with stirring at a temperature typically ranging from 80°C to 110°C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated.
-
The crude product is then purified by column chromatography.
General Procedure for Williamson Ether Synthesis
-
To a stirred suspension of a base (e.g., K₂CO₃, 1.5-2.0 equiv.) in a polar aprotic solvent (e.g., DMF or acetonitrile), add the iodo- or bromo-hydroxybenzaldehyde (1.0 equiv.).
-
Stir the mixture at room temperature for 15-30 minutes to form the corresponding phenoxide.
-
Add the alkyl halide (1.1-1.2 equiv.) to the reaction mixture.
-
Heat the reaction to a temperature between 60°C and 100°C and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sulfate, filtered, and concentrated.
-
The crude ether is purified by column chromatography or recrystallization.
Visualizing Reactivity and Experimental Design
To further elucidate the concepts discussed, the following diagrams illustrate the key factors influencing the reactivity of halo-hydroxybenzaldehydes and a generalized workflow for their comparative analysis.
Caption: Factors influencing the reactivity of halo-hydroxybenzaldehydes.
Caption: A generalized workflow for comparing chemical reactivity.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
A Comparative Guide to the Structural Validation of Synthesized 3-Hydroxy-4-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The precise structural confirmation of synthesized intermediates is a cornerstone of chemical and pharmaceutical research. This guide provides a comparative analysis of analytical techniques used to validate the structure of 3-Hydroxy-4-iodobenzaldehyde, a key building block in organic synthesis. Its performance in structural elucidation is compared with its isomer, 4-Hydroxy-3-iodobenzaldehyde, and its non-iodinated precursor, 3-Hydroxybenzaldehyde, with supporting experimental data to highlight the distinguishing features for unambiguous identification.
Distinguishing Isomers and Precursors through Spectroscopy
The primary challenge in validating the synthesis of this compound lies in differentiating it from potential isomeric byproducts, such as 4-Hydroxy-3-iodobenzaldehyde, and the unreacted starting material, 3-Hydroxybenzaldehyde. Spectroscopic methods provide the necessary detail to confirm the correct substitution pattern on the aromatic ring.
Comparative Spectroscopic Data
The following tables summarize the key distinguishing features in the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound and its alternatives.
Table 1: Comparative ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Compound | Aldehyde Proton (CHO) | Aromatic Protons | Hydroxyl Proton (OH) |
| This compound | ~9.8 ppm (s) | ~7.9 ppm (d), ~7.5 ppm (dd), ~7.3 ppm (d) | ~5.9 ppm (s) |
| 4-Hydroxy-3-iodobenzaldehyde | 9.81 ppm (s)[1] | 8.22 ppm (s), 7.80 ppm (d, J=6.8 Hz), 7.12 ppm (d, J=8.3 Hz)[1] | 5.84 ppm (s)[1] |
| 3-Hydroxybenzaldehyde | 9.93 ppm (s) | 7.20 - 7.62 ppm (m) | 6.72 ppm (s) |
Table 2: Comparative ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Compound | Carbonyl Carbon (C=O) | Aromatic Carbons |
| This compound | ~191 ppm | ~160, 142, 132, 125, 116, 92 ppm |
| 4-Hydroxy-3-iodobenzaldehyde | ~190 ppm | ~163, 141, 132, 131, 111, 86 ppm |
| 3-Hydroxybenzaldehyde | 192.9 ppm | 158.3, 137.9, 130.4, 123.7, 122.5, 115.3 ppm |
Table 3: Comparative Infrared (IR) Spectroscopy Data (KBr, cm⁻¹)
| Compound | O-H Stretch (phenolic) | C=O Stretch (aldehyde) | C-I Stretch |
| This compound | 3300-3400 (broad) | 1670-1690 | 500-600 |
| 4-Hydroxy-3-iodobenzaldehyde | 3200-3400 (broad) | 1660-1680 | 500-600 |
| 3-Hydroxybenzaldehyde | 3100-3300 (broad) | 1680-1700 | N/A |
Table 4: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation Ions (m/z) |
| This compound | C₇H₅IO₂[2] | 248.02[2] | 248 (M⁺), 247 (M-H)⁺, 121 (M-I)⁺, 93 (M-I-CO)⁺ |
| 4-Hydroxy-3-iodobenzaldehyde | C₇H₅IO₂[3] | 248.02[3] | 248 (M⁺), 247 (M-H)⁺[1], 121 (M-I)⁺, 93 (M-I-CO)⁺ |
| 3-Hydroxybenzaldehyde | C₇H₆O₂[4] | 122.12[4] | 122 (M⁺), 121 (M-H)⁺, 93 (M-H-CO)⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below for reproducible structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation : A 400 MHz NMR spectrometer.
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse sequence.
-
Spectral Width : -2 to 12 ppm.
-
Number of Scans : 16-64, depending on sample concentration.
-
Relaxation Delay : 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Proton-decoupled single-pulse sequence.
-
Spectral Width : 0 to 220 ppm.
-
Number of Scans : 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay : 2-5 seconds.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Instrumentation : An FTIR spectrometer.
-
Data Acquisition :
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32.
-
-
Data Processing : Perform a background scan with an empty sample compartment and subtract it from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or with a direct infusion electrospray ionization (ESI-MS) source.
-
GC-MS Method :
-
Injection Volume : 1 µL.
-
Inlet Temperature : 250°C.
-
GC Column : A non-polar capillary column (e.g., HP-5ms).
-
Oven Program : Start at a suitable temperature (e.g., 100°C), ramp up to a final temperature (e.g., 280°C).
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : m/z 40-400.
-
-
Data Processing : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the synthesis and structural validation of this compound.
Caption: Workflow for Synthesis and Structural Validation.
This guide provides a framework for the robust validation of synthesized this compound. By comparing experimental data across multiple spectroscopic techniques with that of potential isomers and precursors, researchers can ensure the structural integrity of their compounds, a critical step in the drug development and chemical synthesis pipeline.
References
A Comparative Analysis of the Electronic Properties of Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of various mono-substituted benzaldehydes, crucial compounds in organic synthesis, medicinal chemistry, and materials science. The electronic nature of the substituent on the aromatic ring significantly influences the reactivity of the aldehyde group and the overall physicochemical properties of the molecule. This document summarizes key experimental data, outlines the methodologies for their determination, and illustrates the underlying electronic relationships.
Introduction to Electronic Effects
The introduction of a substituent onto the benzaldehyde ring alters the electron density distribution within the molecule through inductive and resonance effects. Electron-donating groups (EDGs) increase the electron density, particularly at the ortho and para positions, while electron-withdrawing groups (EWGs) decrease it. These perturbations directly impact the molecule's dipole moment, the chemical environment of its nuclei (observable by NMR), and its electronic transition energies (measured by UV-Vis spectroscopy). A quantitative understanding of these effects is paramount for predicting reaction outcomes and designing molecules with tailored properties.
Comparative Data of Electronic Properties
The following tables summarize key electronic property data for a range of para-, meta-, and ortho-substituted benzaldehydes. These values are compiled from various experimental studies and provide a basis for quantitative comparison.
Table 1: Hammett Constants and Dipole Moments
The Hammett substituent constant (σ) quantifies the electronic influence of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The dipole moment (μ), measured in Debye (D), reflects the overall polarity of the molecule.
| Substituent | Position | Hammett Constant (σ) | Dipole Moment (μ in Debye) |
| -NO₂ | para | 0.78 | 2.71[1] |
| -CN | para | 0.66 | - |
| -Cl | para | 0.23 | - |
| -Br | para | 0.23 | - |
| -H | - | 0.00 | 2.97 - 3.14[1][2] |
| -CH₃ | para | -0.17 | 3.26[3] |
| -OCH₃ | para | -0.27 | 3.70[3] |
| -OH | para | -0.37 | 4.62[3] |
| -Cl | ortho | - | 3.13[1] |
| -NO₂ | ortho | - | 4.23[1] |
| -OH | ortho | - | 3.13[1] |
| -OCH₃ | ortho | - | 4.23[1] |
Table 2: Spectroscopic Data (¹³C NMR and UV-Vis)
The ¹³C NMR chemical shift (δ) of the carbonyl carbon is highly sensitive to the electronic environment. Electron-withdrawing groups deshield the carbonyl carbon, leading to a downfield shift (higher ppm), whereas electron-donating groups cause an upfield shift. The maximum absorption wavelength (λmax) in UV-Vis spectroscopy corresponds to electronic transitions, which are also influenced by substitution.
| Substituent | Position | ¹³C NMR (δ C=O, ppm) | UV-Vis (λmax, nm) |
| -NO₂ | para | ~190.5 | 265 |
| -H | - | 192.3[4] | 248-250[5][6] |
| -OH | para | ~189.0 | 285 |
| -OCH₃ | para | ~190.7 | 277 |
| -N(CH₃)₂ | para | ~189.5 | 330 |
Visualization of Electronic Effects
The following diagrams illustrate the fundamental principles and experimental workflows discussed in this guide.
Caption: Effect of EWGs vs. EDGs on the carbonyl group of benzaldehyde.
Caption: Workflow for characterizing substituted benzaldehydes.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline standard protocols for determining the key electronic properties discussed.
Protocol 1: Determination of Dipole Moment
The dipole moment of a substituted benzaldehyde in solution can be determined by measuring the dielectric constant and density of several dilute solutions of the compound in a non-polar solvent (e.g., benzene or carbon tetrachloride).
-
Solution Preparation:
-
Prepare a series of five solutions of the substituted benzaldehyde in anhydrous benzene at different mole fractions (e.g., 0.01 to 0.05).
-
Use a high-precision analytical balance for all weighings.
-
Ensure all glassware is scrupulously dry.
-
-
Measurements (at constant temperature, e.g., 25°C):
-
Measure the dielectric constant of pure benzene and each solution using a calibrated dipole meter.
-
Measure the density of pure benzene and each solution using a specific gravity bottle or a digital density meter.
-
Measure the refractive index of each solution using an Abbe refractometer.
-
-
Calculation:
-
Calculate the molar polarization (P) of the solute at infinite dilution using the Guggenheim or Halverstadt-Kumler method.
-
Calculate the molar refraction (RD) from the refractive index data.
-
The dipole moment (μ) is then calculated using the Debye equation: μ = 0.0128 * √((P - RD) * T) where T is the absolute temperature in Kelvin.
-
Protocol 2: ¹³C NMR Spectroscopy
This protocol outlines the procedure for obtaining a proton-decoupled ¹³C NMR spectrum to determine the chemical shift of the carbonyl carbon.
-
Sample Preparation:
-
Dissolve 20-50 mg of the purified substituted benzaldehyde in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the ¹³C probe.
-
-
Data Acquisition:
-
Set up a standard proton-decoupled ¹³C NMR experiment.
-
Set the spectral width to cover the expected range of carbon signals (typically 0-220 ppm).
-
Set an appropriate relaxation delay (d1) of 1-2 seconds to allow for adequate relaxation of the carbon nuclei.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, which may range from several hundred to several thousand scans due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Identify and record the chemical shift of the carbonyl carbon signal, which typically appears between 185 and 195 ppm.[7][8]
-
Protocol 3: UV-Vis Spectroscopy
This protocol describes how to measure the UV-Vis absorption spectrum to determine the wavelength of maximum absorption (λmax).
-
Sample Preparation:
-
Prepare a stock solution of the substituted benzaldehyde in a UV-grade solvent (e.g., cyclohexane or ethanol) of known concentration.
-
From the stock solution, prepare a dilute solution with a concentration that will result in a maximum absorbance between 0.5 and 1.5 AU (typically in the micromolar range).
-
-
Measurement:
-
Use a matched pair of quartz cuvettes (typically 1 cm path length).
-
Fill one cuvette with the pure solvent to serve as a blank.
-
Fill the other cuvette with the sample solution.
-
Place the cuvettes in the spectrophotometer.
-
Record a baseline spectrum with the blank cuvette.
-
Measure the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Identify the wavelength(s) at which maximum absorbance occurs (λmax).
-
Record the absorbance value at each λmax.
-
Protocol 4: Determination of Hammett Constants
Hammett constants are determined by studying the kinetics of a reaction for a series of substituted compounds.
-
Reaction Selection: Choose a reaction sensitive to the electronic effects of substituents on the benzene ring, such as the hydrolysis of substituted ethyl benzoates or the ionization of substituted benzoic acids.
-
Kinetic Measurements:
-
For a series of meta- and para-substituted reactants, measure the reaction rate constant (k) under identical conditions (temperature, solvent, catalyst concentration).
-
Also, measure the rate constant (k₀) for the unsubstituted parent compound (e.g., benzaldehyde).
-
Reaction progress can be monitored by various techniques, including spectroscopy (UV-Vis, NMR) or chromatography (HPLC, GC).
-
-
Hammett Plot Construction:
-
Calculate log(k/k₀) for each substituent.
-
Plot log(k/k₀) on the y-axis against the known Hammett σ values for each substituent on the x-axis.
-
The slope of the resulting straight line is the reaction constant (ρ).[1] A linear plot validates the application of the Hammett equation to the reaction series.[1]
-
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. ias.ac.in [ias.ac.in]
- 4. Dipole moments of conjugated donor–acceptor substituted systems: calculations vs. experiments - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10182F [pubs.rsc.org]
- 5. Benzaldehyde [cms.gutow.uwosh.edu]
- 6. malayajournal.org [malayajournal.org]
- 7. Hammett_equation [chemeurope.com]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
